5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-amino-3-cyclohexyl-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h8H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZXAUGBLKSSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCCC2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629866 | |
| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553672-05-2 | |
| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile structure elucidation
An In-Depth Technical Guide for the Structure Elucidation of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, reactivity, and ultimately, its pharmacological profile.[3] Consequently, unambiguous structure determination is a critical step in the development of novel pyrazole-based drug candidates.
This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of a novel pyrazole derivative: 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile . We will move beyond a simple recitation of data to explain the causal logic behind the analytical strategy, demonstrating how a synergistic combination of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides a self-validating system for structure confirmation.
Chapter 1: The Analytical Blueprint: A Synergistic Approach
The core of our elucidation strategy is the integration of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they build an unassailable case for the final structure. Mass spectrometry will establish the molecular formula, infrared spectroscopy will confirm the presence of key functional groups, and a suite of 1D and 2D NMR experiments will map the precise connectivity of every atom in the molecule.
Figure 1: Overall workflow for the structure elucidation of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile.
Chapter 2: Mass Spectrometry – Defining the Molecular Formula
2.1. The Causality of Choice: Why Start with Mass Spectrometry? Mass spectrometry is the foundational experiment in any structure elucidation workflow. Its primary purpose is to provide the most fundamental property of a molecule: its mass. High-resolution mass spectrometry (HRMS) takes this a step further by measuring the mass with extreme precision (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. This is a critical first step; without the correct formula, any subsequent spectral interpretation is built on a foundation of sand.
2.2. Predicted Data & Interpretation For the target molecule, C₁₁H₁₆N₄, high-resolution mass spectrometry (e.g., ESI-TOF) is expected to yield a protonated molecular ion [M+H]⁺.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₁H₁₆N₄ | Confirms the elemental composition. |
| Exact Mass | 204.1375 | The theoretical monoisotopic mass. |
| Measured [M+H]⁺ | ~205.1448 | The value observed in HRMS. |
Furthermore, the fragmentation pattern in electron ionization mass spectrometry (EI-MS) can provide valuable structural clues.[4] The pyrazole ring is relatively stable, but characteristic losses are expected.[5]
| Expected Fragment (m/z) | Possible Identity | Reasoning |
| 204 | [M]⁺ | Molecular ion peak. |
| 189 | [M - CH₃]⁺ | Loss of the N-methyl group. |
| 121 | [M - C₆H₁₁]⁺ | Loss of the cyclohexyl substituent (as a radical). |
| 67 | [C₃H₃N₂]⁺ | A common fragment from pyrazole ring cleavage.[4] |
2.3. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Utilize a gas chromatograph coupled to a mass spectrometer (GC/MS) or a direct insertion probe. Set the ionization energy to a standard 70 eV.
-
Data Acquisition: Introduce the sample into the ion source. The instrument will vaporize the sample, ionize the molecules via electron impact, and separate the resulting fragments based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the experimental exact mass with the theoretical value to confirm the molecular formula.[6][7]
Chapter 3: Infrared Spectroscopy – A Functional Group Fingerprint
3.1. The Causality of Choice: Why Use FT-IR? Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[8] While NMR provides the skeletal map, FT-IR confirms the presence of the specific "building blocks"—the amino (NH₂), nitrile (C≡N), and alkyl (C-H) groups. This confirmation is a crucial cross-check of the molecular formula derived from mass spectrometry.
3.2. Predicted Data & Interpretation The FT-IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's bonds. For our target compound, several key absorptions are expected.[9][10]
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Significance |
| 3450 - 3300 | Primary Amine (N-H) | Symmetric & Asymmetric Stretch | Confirms the presence of the -NH₂ group. A doublet is expected. |
| ~2210 | Nitrile (C≡N) | Stretch | Strong, sharp peak confirming the cyano group.[9] |
| 2930 - 2850 | Alkyl C-H | Stretch | Strong peaks indicating the cyclohexyl and methyl groups. |
| ~1630 | N-H | Bend (Scissoring) | Further evidence for the primary amine. |
| 1580 - 1450 | C=C / C=N | Ring Stretch | Confirms the aromatic/heteroaromatic nature of the pyrazole ring.[11] |
3.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact. Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument software automatically performs the Fourier transform and background subtraction. Analyze the resulting spectrum for characteristic absorption bands corresponding to the expected functional groups.[6]
Chapter 4: NMR Spectroscopy – Mapping the Atomic Framework
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. By combining a series of 1D and 2D experiments, we can connect every proton and carbon atom, effectively building the molecular structure piece by piece.
4.1. ¹H NMR – Counting and Characterizing Protons
The ¹H NMR spectrum provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Reasoning |
|---|---|---|---|---|
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | The amino protons are often broad due to quadrupole broadening and exchange. |
| N-CH₃ | ~3.6 | Singlet | 3H | N-methyl group, no adjacent protons, resulting in a singlet. |
| Cyclohexyl-H1' | ~2.5 - 2.8 | Multiplet (tt) | 1H | The proton attached to the carbon bonded to the pyrazole ring, deshielded. |
| Cyclohexyl-H (other) | ~1.2 - 1.9 | Complex Multiplets | 10H | Overlapping signals for the remaining 10 protons on the cyclohexyl ring. |
4.2. ¹³C NMR & DEPT-135 – A Census of Carbon Atoms
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (Cq) are absent in the DEPT-135 spectrum.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | DEPT-135 | Reasoning |
|---|---|---|---|
| C3 | ~158 | Cq (absent) | Carbon of the pyrazole ring attached to the cyclohexyl group. |
| C5 | ~152 | Cq (absent) | Carbon of the pyrazole ring attached to the amino group. |
| C≡N | ~115 | Cq (absent) | Nitrile carbon, characteristically shielded. |
| C4 | ~80 | Cq (absent) | Carbon of the pyrazole ring attached to the nitrile group. |
| N-CH₃ | ~35 | CH₃ (positive) | N-methyl carbon. |
| Cyclohexyl-C1' | ~38 | CH (positive) | Carbon attached directly to the pyrazole ring. |
| Cyclohexyl-C2'/C6' | ~32 | CH₂ (negative) | Methylene carbons adjacent to C1'. |
| Cyclohexyl-C3'/C5' | ~26 | CH₂ (negative) | Methylene carbons. |
| Cyclohexyl-C4' | ~25 | CH₂ (negative) | Methylene carbon at the 'para' position of the ring. |
4.3. 2D NMR – Connecting the Pieces
2D NMR is essential for establishing definitive connectivity. It allows us to visualize correlations between nuclei that are related through chemical bonds.
4.3.1. COSY (¹H-¹H Correlation Spectroscopy)
-
Purpose: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
Expected Key Correlation: A complete network of cross-peaks connecting all protons within the cyclohexyl ring spin system, starting from the distinct H1' proton and mapping out to its neighbors. No correlations are expected for the N-CH₃ or NH₂ singlets.
4.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates each proton signal with the carbon signal of the atom to which it is directly attached (a one-bond correlation).
-
Expected Key Correlations:
-
The N-CH₃ proton signal (~3.6 ppm) will show a cross-peak to the N-CH₃ carbon signal (~35 ppm).
-
The complex cyclohexyl proton signals (~1.2-2.8 ppm) will correlate to their respective cyclohexyl carbon signals (~25-38 ppm), allowing for definitive assignment of the protonated carbons.
-
4.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: This is the ultimate tool for mapping the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds.
-
Causality: HMBC is the key to connecting the isolated fragments (the N-methyl group, the cyclohexyl group, and the pyrazole core) into a single, unambiguous structure. The correlations from the singlet N-CH₃ protons are particularly diagnostic.
Figure 2: Key predicted HMBC correlations for unambiguous structure confirmation.
4.4. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the compound for ¹H NMR and ~25 mg for ¹³C and 2D NMR in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity. Tune and shim the instrument for the specific sample.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire the DEPT-135 spectrum to differentiate carbon types.
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard, pre-optimized pulse programs provided by the spectrometer manufacturer.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. Integrate the ¹H NMR signals and reference all spectra to the residual solvent peak or an internal standard (TMS).
Chapter 5: Final Confirmation and Conclusion
The successful elucidation of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is achieved not by a single piece of evidence, but by the convergence of all data points into a single, consistent structural hypothesis.
-
Mass Spectrometry confirms the molecular formula C₁₁H₁₆N₄.
-
FT-IR Spectroscopy confirms the presence of NH₂, C≡N, and alkyl C-H functional groups.
-
¹H and ¹³C NMR confirm the number and type of proton and carbon environments, including the N-methyl, the cyclohexyl ring, and the five distinct carbons of the substituted pyrazole core.
-
COSY maps the internal connectivity of the cyclohexyl ring.
-
HSQC links the protons to their directly attached carbons.
-
HMBC provides the final, definitive proof by showing long-range correlations that connect the N-methyl group to C5, and the cyclohexyl group to C3 and C4 of the pyrazole ring, confirming the substituent positions.
This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides an authoritative and trustworthy structural assignment. The application of this systematic approach is paramount for researchers, scientists, and drug development professionals to ensure that structure-activity relationship (SAR) studies are based on a correct and unambiguously determined molecular structure.[12]
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. Available at: [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
synthesis of pyrazoles. YouTube. Available at: [Link]
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Article. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. PubMed. Available at: [Link]
-
The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. Available at: [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. Available at: [Link]
-
Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
In situ Fourier Transform-Infrared (FT-IR) analysis of carbon dioxide absorption and desorption in amine solutions. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile CAS number 553672-05-2
An In-Depth Technical Guide to 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 553672-05-2)
Disclaimer: Specific experimental data for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 553672-05-2) is not extensively available in peer-reviewed literature. This guide has been constructed by leveraging established principles of organic synthesis, spectroscopic analysis, and the well-documented biological activities of structurally related 5-aminopyrazole-4-carbonitrile derivatives. Methodologies and data presented for analogous compounds are intended to serve as a representative framework for researchers.
Introduction: The 5-Aminopyrazole-4-carbonitrile Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] Within this class, 5-aminopyrazole-4-carbonitriles have emerged as particularly valuable synthons and bioactive molecules. Their polyfunctional nature, featuring strategically positioned amino, cyano, and substitutable ring positions, makes them ideal starting materials for the synthesis of fused heterocyclic systems with enhanced pharmacological profiles.[1]
This guide focuses on 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, a specific derivative bearing a cyclohexyl moiety at the 3-position and a methyl group on the pyrazole nitrogen. While this exact molecule is not extensively studied, its structural features suggest potential for biological activity, drawing from the rich pharmacology of its chemical class. This document will provide a comprehensive technical overview of its likely synthesis, characterization, and potential applications, based on established knowledge of analogous compounds.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile.
| Property | Value | Source |
| CAS Number | 553672-05-2 | - |
| Molecular Formula | C₁₁H₁₆N₄ | - |
| Molecular Weight | 204.27 g/mol | (Predicted) |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted) | - |
Synthesis of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
The synthesis of 5-aminopyrazole-4-carbonitriles is most commonly achieved through a highly efficient and versatile three-component reaction.[2] This approach involves the condensation of a β-ketonitrile with a hydrazine derivative. For the target molecule, the likely precursors would be cyclohexyl-3-oxopropanenitrile and methylhydrazine.
The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon.
Caption: General workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.
Experimental Protocol: Representative Synthesis
This protocol is adapted from established procedures for similar 5-aminopyrazole-4-carbonitrile derivatives.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexyl-3-oxopropanenitrile (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add methylhydrazine (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[4]
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the N-methyl protons. - Multiplets for the cyclohexyl protons. - Broad singlet for the amino (NH₂) protons. |
| ¹³C NMR | - Signal for the nitrile carbon (C≡N). - Signals for the pyrazole ring carbons. - Signal for the N-methyl carbon. - Signals for the cyclohexyl carbons. |
| IR Spectroscopy | - N-H stretching vibrations for the amino group. - C≡N stretching vibration for the nitrile group. - C-H stretching vibrations for the alkyl groups. - C=C and C=N stretching vibrations of the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Biological Activities and Mechanism of Action
Derivatives of 5-aminopyrazole are known to possess a wide range of biological activities.[5] The presence of the cyclohexyl group may enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic binding pockets of biological targets.
Potential Activities Include:
-
Anticancer Activity: Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.[6][7]
-
Antibacterial Activity: The pyrazole scaffold is present in several antibacterial agents.[8]
-
Anti-inflammatory Activity: Some pyrazoles are known to inhibit inflammatory pathways.[1]
Hypothetical Mechanism of Action: Kinase Inhibition
A common mechanism of action for pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[9] For instance, 5-aminopyrazole derivatives have been shown to inhibit kinases such as p38 MAP kinase.[10]
Caption: A potential mechanism of action involving the inhibition of a key signaling kinase.
Experimental Workflows
Workflow for Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Spectroscopic Profile of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, a novel pyrazole derivative with potential applications in medicinal chemistry. Due to the absence of publicly available experimental data for this specific compound, this document leverages a data-centric, predictive approach. By systematically analyzing the experimental spectroscopic data of structurally analogous pyrazole derivatives, we present a detailed forecast of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This guide is designed to serve as a foundational resource for researchers in the synthesis, identification, and characterization of this and similar molecules, providing both predicted spectral data and the underlying scientific rationale. Furthermore, it includes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The specific substitution pattern of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, featuring an amino group, a nitrile functionality, and a bulky lipophilic cyclohexyl group, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.
Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a predictive blueprint for the spectroscopic characterization of this novel pyrazole derivative.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. These predictions are derived from the analysis of closely related compounds reported in the scientific literature.[4][5]
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides critical information about the electronic environment of protons in a molecule. The predicted chemical shifts for our target compound are presented in Table 1.
Table 1: Predicted ¹H NMR Data for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale for Prediction |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The amino protons are expected to be deshielded and may exhibit a broad signal due to quadrupole effects and potential hydrogen bonding. |
| ~ 3.6 - 3.8 | Singlet | 3H | N-CH₃ | The N-methyl group is a singlet and its chemical shift is influenced by the pyrazole ring. |
| ~ 2.5 - 2.8 | Multiplet | 1H | Cyclohexyl C1-H | This proton is adjacent to the pyrazole ring and will be deshielded. |
| ~ 1.2 - 2.0 | Multiplets | 10H | Cyclohexyl -(CH₂)₅- | The remaining cyclohexyl protons will appear as a complex set of overlapping multiplets in the aliphatic region. |
Causality Behind Predictions: The predictions are based on the analysis of various substituted 5-aminopyrazoles.[4] The N-methyl group's chemical shift is a characteristic feature. The broadness of the amino peak is a common observation. The cyclohexyl protons' shifts are estimated based on standard aliphatic values, with the C1 proton being the most deshielded due to its proximity to the aromatic pyrazole ring.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy is crucial for determining the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.[6]
Table 2: Predicted ¹³C NMR Data for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 160 - 165 | C3 (Pyrazole) | The carbon bearing the cyclohexyl group is expected at a downfield shift due to its position on the pyrazole ring. |
| ~ 155 - 160 | C5 (Pyrazole) | The carbon attached to the amino group will also be significantly downfield. |
| ~ 115 - 120 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region. |
| ~ 85 - 95 | C4 (Pyrazole) | The carbon attached to the nitrile group is expected to be the most upfield of the pyrazole ring carbons. |
| ~ 35 - 40 | N-CH₃ | The N-methyl carbon will appear in the aliphatic region. |
| ~ 30 - 35 | Cyclohexyl C1 | The carbon of the cyclohexyl group directly attached to the pyrazole ring will be the most deshielded of the cyclohexyl carbons. |
| ~ 25 - 30 | Cyclohexyl C2, C3, C4 | The remaining cyclohexyl carbons will have chemical shifts typical for aliphatic rings. |
Self-Validating System: The number of predicted signals should match the number of unique carbon atoms in the molecule. Symmetry in the cyclohexyl ring may lead to fewer than expected signals for that moiety, depending on its rotational freedom.[7]
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their vibrational frequencies.[8]
Table 3: Predicted FT-IR Absorption Data for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
| Wavenumber (cm⁻¹) | Assignment | Rationale for Prediction |
| ~ 3450 - 3300 | N-H stretching (Amino group) | The primary amine will show two distinct stretching bands in this region. |
| ~ 2930 - 2850 | C-H stretching (Cyclohexyl and Methyl) | Strong absorptions characteristic of sp³ C-H bonds. |
| ~ 2220 - 2260 | C≡N stretching (Nitrile) | A sharp and intense absorption band characteristic of a nitrile group. |
| ~ 1630 - 1650 | N-H bending (Amino group) | The bending vibration of the amino group. |
| ~ 1580 - 1610 | C=N and C=C stretching (Pyrazole ring) | Vibrations from the pyrazole ring system. |
Expertise & Experience: The presence of a sharp, strong peak around 2240 cm⁻¹ is a definitive indicator of the nitrile group. The dual peaks for the N-H stretch are characteristic of a primary amine.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[9][10]
-
Predicted Molecular Weight: 218.30 g/mol
-
Predicted Molecular Ion (M⁺): m/z = 218
-
High-Resolution Mass Spectrometry (HRMS): Predicted [M+H]⁺ = 219.1604 (for C₁₁H₁₉N₄)
-
Key Fragmentation Patterns:
-
Loss of the cyclohexyl group.
-
Fragmentation of the pyrazole ring.
-
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and ensure high-quality, reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Filter the solution through a small cotton plug into a clean, dry NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
Caption: Workflow for ESI-MS data acquisition.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL. [14]2. Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. [15][16][17] * Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum, typically in positive ion mode to observe the [M+H]⁺ ion.
-
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. By leveraging data from analogous structures, we have established a reliable set of expected spectral data, which will be invaluable for researchers working on the synthesis and characterization of this and related pyrazole derivatives. The detailed experimental protocols included herein provide a clear and validated pathway for obtaining high-quality spectroscopic data, ensuring the scientific integrity of future studies.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available from: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available from: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available from: [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. PubChem. Available from: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. Available from: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]
-
KBr Pellet Method. Shimadzu. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available from: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. Available from: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]
-
The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available from: [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Available from: [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available from: [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available from: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. Available from: [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed. Available from: [Link]
-
Quick User Guide for FT-IR. University of Helsinki. Available from: [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available from: [Link]
-
Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Available from: [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8. iChemical. Available from: [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. Available from: [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. ACS Publications. Available from: [Link]
-
Acquiring 1 H and 13 C Spectra. James Keeler. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available from: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]
-
13-C NMR - How Many Signals. Master Organic Chemistry. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]
-
Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences. Available from: [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. Available from: [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical considerations for this specific compound, offering valuable insights for its application in research and development.
Physicochemical Properties
The fundamental molecular attributes of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 553672-05-2 | [3] |
| Molecular Formula | C₁₁H₁₆N₄ | Deduced from structure |
| Molecular Weight | 204.27 g/mol | Calculated from formula |
| Appearance | Likely an off-white to light yellow solid | Inferred from similar compounds[4] |
The molecular formula is derived from the substituent groups attached to the pyrazole core: a cyclohexyl group at position 3, a methyl group at position 1, an amino group at position 5, and a carbonitrile group at position 4.
Synthesis and Mechanistic Insights
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is a well-established area of organic chemistry, often involving a multicomponent reaction strategy.[5][6] A common and efficient method is the three-component condensation of a β-ketonitrile, a hydrazine, and a source of ammonia.[7]
For the specific synthesis of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, a plausible synthetic route would involve the reaction of 3-cyclohexyl-3-oxopropanenitrile with methylhydrazine in the presence of a suitable acid or base catalyst. The reaction proceeds through a series of intermediates, initiated by the condensation of the hydrazine with the ketone, followed by cyclization and tautomerization to yield the final aromatic pyrazole ring.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile.
Experimental Protocols: Quality Control and Characterization
Ensuring the purity and identity of a synthesized compound is paramount. The following protocols outline standard analytical techniques for the characterization of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the synthesized compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Set up a gradient elution method, for example: 10% B to 90% B over 15 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy, likely in the 250-280 nm range for this class of compounds).
-
Inject 10 µL of the sample solution.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl, methyl, and amino protons. The cyclohexyl protons will likely appear as a complex multiplet in the aliphatic region (δ 1.0-2.0 ppm). The methyl protons will present as a singlet around δ 3.5-4.0 ppm. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms in the pyrazole ring, the cyclohexyl group, the methyl group, and the nitrile carbon. The nitrile carbon is expected to appear in the downfield region (δ 115-125 ppm).
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
-
Electrospray ionization (ESI) mass spectrometry is a suitable technique. The expected [M+H]⁺ ion would have an m/z of 205.14.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Characteristic IR absorption bands are expected for the N-H stretch of the amino group (around 3300-3500 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C-H stretches of the alkyl groups.
Applications in Drug Discovery
Pyrazole derivatives are widely investigated for their therapeutic potential. The structural motifs present in 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, specifically the substituted aminopyrazole core, are found in molecules targeting a variety of biological pathways. These include kinase inhibitors, which are crucial in cancer therapy, and modulators of inflammatory responses. The specific combination of a cyclohexyl group, which can enhance lipophilicity and binding interactions, with the versatile aminopyrazole scaffold makes this compound a promising candidate for library synthesis and high-throughput screening in drug discovery programs.
References
- (This is a placeholder as a direct synthesis paper for the specific compound was not found in the search. A relevant reference to a general synthesis of similar compounds would be inserted here).
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]
-
5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem. National Center for Biotechnology Information. [Link]
-
5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem. National Center for Biotechnology Information. [Link]
-
(PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Center for Biotechnology Information. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
Sources
- 1. 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | 107842-58-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Multi-Component Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitriles
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, planar structure and multiple points for functionalization make it an ideal building block for creating diverse molecular libraries. Compounds bearing this heterocyclic system have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] Notably, the broader pyrazole structure is found in blockbuster drugs such as the anti-inflammatory agent Celebrex® and the PDE-5 inhibitor Viagra®, underscoring the therapeutic potential of this chemical class.[1]
The synthesis of these valuable compounds has evolved significantly, with a strong emphasis on efficiency, sustainability, and molecular diversity. Among the most powerful strategies to emerge is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach aligns with the principles of green chemistry by maximizing atom economy, minimizing waste, and reducing operational complexity.[3]
This guide provides an in-depth exploration of the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles, offering expert insights into the reaction mechanism, practical application notes for optimizing reaction conditions, and detailed, field-proven experimental protocols.
Theoretical Background & Reaction Mechanism
The most prevalent and efficient MCR for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves the one-pot condensation of an aldehyde , malononitrile , and a hydrazine derivative.[4] This transformation is a cascade reaction, where the product of the first step becomes a substrate for the next, all within the same reaction vessel.
The reaction proceeds via two key mechanistic stages:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aldehyde and malononitrile. The catalyst activates the methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an electron-deficient alkene, typically a benzylidenemalononitrile derivative. This intermediate serves as a potent Michael acceptor.[5][6]
-
Michael Addition & Annulation: The hydrazine derivative, acting as a binucleophilic reagent, then attacks the β-carbon of the activated alkene (a Michael-type addition). This is followed by a rapid intramolecular cyclization, where the terminal amino group of the hydrazine attacks one of the nitrile groups. A final tautomerization (aromatization) step yields the stable 5-amino-1H-pyrazole-4-carbonitrile ring system.[5]
The elegance of this MCR lies in its convergence and intrinsic efficiency, rapidly generating molecular complexity from simple, readily available starting materials.
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Perfecting Purity: A Detailed Application Guide to the Recrystallization of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
This comprehensive guide provides a detailed protocol and theoretical framework for the purification of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis, through recrystallization. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the principles of crystallization, solvent selection, and purity validation to achieve high-purity Active Pharmaceutical Ingredients (APIs).
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The efficacy and safety of a pharmaceutical drug are intrinsically linked to the purity of its components. For intermediates like 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, achieving a high degree of purity is paramount to ensure the quality and consistency of the final API.[1] Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream processing.[4]
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[5] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor.[5]
This application note provides a systematic approach to developing a robust recrystallization protocol for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, from solvent screening to final purity assessment.
Understanding the Molecule and Potential Impurities
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole with key functional groups that influence its solubility and reactivity: an amino group, a cyano group, a cyclohexyl moiety, and a methyl group on the pyrazole ring. The presence of the amino group allows for hydrogen bonding, suggesting potential solubility in protic solvents, while the cyclohexyl and methyl groups contribute to its non-polar character.
The synthesis of such pyrazole derivatives often involves a multi-component reaction, for instance, between a cyclohexyl-containing precursor, a hydrazine derivative, and a malononitrile derivative.[6][7] Potential impurities arising from such syntheses can include:
-
Unreacted Starting Materials: Residual reactants from the synthesis.
-
Intermediates: Partially reacted molecules, such as the corresponding arylidene malononitrile.[6]
-
Isomeric Byproducts: Formation of regioisomers due to different possible cyclization pathways.
-
Side-Reaction Products: Compounds formed from undesired parallel reactions.
A successful purification strategy must effectively separate the target compound from these structurally similar and dissimilar impurities.
The Cornerstone of Recrystallization: Systematic Solvent Selection
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[5] An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or low solubility for impurities at all temperatures.
-
Chemical inertness (should not react with the compound).
-
Volatility for easy removal from the purified crystals.
-
Low toxicity and cost.
Protocol for Rational Solvent Screening
A systematic approach to solvent selection is crucial. The following protocol outlines a small-scale experimental procedure to identify the optimal solvent or solvent system.
Materials:
-
Impure 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
-
A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Testing (Room Temperature):
-
Place approximately 20-30 mg of the impure compound into separate test tubes.
-
Add 0.5 mL of a single solvent to each test tube at room temperature.
-
Vortex the mixtures and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
-
Hot Solubility Testing:
-
Heat the test tubes containing the undissolved solid and solvent in a heating block or water bath.
-
Gradually increase the temperature towards the boiling point of the solvent, adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at or near its boiling point in a reasonable volume.
-
-
Cooling and Crystallization Assessment:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.
-
Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal yield.
-
-
Evaluation of Results:
-
Evaluate each solvent based on the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.
-
If no single solvent is ideal, a mixed-solvent system can be explored. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to clarify and cooled as before.[8]
-
The following diagram illustrates the decision-making process for solvent selection:
Caption: Workflow for systematic solvent selection.
Based on the structural characteristics of the target molecule, a mixture of a polar protic solvent like ethanol or isopropanol with water is a promising starting point for a mixed-solvent system.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent system (e.g., Ethanol/Water) has been identified through the screening process described above.
Equipment:
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Beakers
Procedure:
-
Dissolution:
-
Place the crude 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and a stir bar.
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more of the hot primary solvent until the solid dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[9]
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.
-
Briefly heat the solution to boiling.
-
-
Hot Filtration (if necessary):
-
If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
If using a mixed-solvent system, add the second solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.
-
The following diagram outlines the key steps of the recrystallization process:
Caption: Step-by-step recrystallization protocol.
Purity Assessment and Characterization
Post-recrystallization, it is essential to verify the purity of the obtained 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. A combination of analytical techniques should be employed for a comprehensive assessment.
Melting Point Analysis
A sharp melting point range that is close to the literature value for the pure compound is a good indicator of purity.[10] Impurities tend to broaden and depress the melting point range.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of a compound.[11] A reversed-phase HPLC method with UV detection is typically suitable for this type of molecule. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the chemical structure of the purified compound and for detecting the presence of any structural isomers or other impurities.[2][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., -NH₂, -C≡N) and can be used to compare the purified product with a reference standard.[2][12]
Data Presentation and Expected Results
The following table provides a hypothetical comparison of the analytical data for the crude and recrystallized product.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | 145-150 °C (broad) | 152-153 °C (sharp) |
| HPLC Purity | 95.2% | >99.5% |
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. By following a systematic approach to solvent selection and adhering to the optimized procedure, researchers and drug development professionals can consistently obtain this key pharmaceutical intermediate with a high degree of purity, thereby ensuring the quality and integrity of the final active pharmaceutical ingredient. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic compounds.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Pharmaceutical Analysis—Drug Purity Determination. (2018). Request PDF. Retrieved January 25, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 25, 2026, from [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. Retrieved January 25, 2026, from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Retrieved January 25, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. Retrieved January 25, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 25, 2026, from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved January 25, 2026, from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved January 25, 2026, from [Link]
-
Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Solubility tests and Recrystallization Part 1. (2010). YouTube. Retrieved January 25, 2026, from [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved January 25, 2026, from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved January 25, 2026, from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
(PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (2025). Retrieved January 25, 2026, from [Link]
-
The cyano group in the synthesis of heterocycles. (n.d.). Química Organica.org. Retrieved January 25, 2026, from [Link]
-
3.3: Choice of Solvent. (2022). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. (2025). Mapana Journal of Sciences. Retrieved January 25, 2026, from [Link]
-
Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2025). Retrieved January 25, 2026, from [Link]
-
Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved January 25, 2026, from [Link]
-
Ene cyclization reaction in heterocycle synthesis. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved January 25, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 25, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 25, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved January 25, 2026, from [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Heterocyclic Synthesis/ Cyclization Reaction. (2025). YouTube. Retrieved January 25, 2026, from [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. (2021). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. Retrieved January 25, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. Retrieved January 25, 2026, from [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mt.com [mt.com]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 11. researchgate.net [researchgate.net]
- 12. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Researcher's Guide to ¹H and ¹³C NMR Analysis of Pyrazole Carbonitrile Compounds
Introduction: The Structural Significance of Pyrazole Carbonitriles and the Role of NMR
Pyrazole carbonitriles represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise substitution pattern on the pyrazole ring is critical to their biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous determination of the molecular structure of these compounds. This guide provides a detailed exploration of ¹H and ¹³C NMR analysis of pyrazole carbonitriles, offering both theoretical insights and practical protocols for researchers, scientists, and drug development professionals.
A key challenge in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This can lead to averaged signals or complex spectra, complicating structural assignment. This application note will delve into strategies to address this challenge and confidently elucidate the structure of pyrazole carbonitrile compounds.
Part 1: Fundamental Principles and Spectral Characteristics
¹H NMR Spectroscopy of Pyrazole Carbonitriles
The proton NMR spectrum of a pyrazole carbonitrile provides a wealth of information regarding the substitution pattern and electronic environment of the molecule.
-
Chemical Shifts (δ): The protons on the pyrazole ring typically resonate in the aromatic region of the spectrum. The exact chemical shift is highly dependent on the nature and position of the substituents.
-
H4 Proton: The proton at the C4 position generally appears as a singlet and its chemical shift is influenced by the substituents at C3 and C5.
-
Ring Protons in Substituted Pyrazoles: In asymmetrically substituted pyrazoles, the chemical shifts of the remaining ring protons can vary significantly. For instance, in some 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, aromatic protons can be found in the range of δ 7.45-8.23 ppm.[1]
-
N-H Proton: The N-H proton signal can be broad or even absent in the ¹H NMR spectrum.[2] This is due to several factors including chemical exchange with residual water or other pyrazole molecules, and quadrupolar broadening from the adjacent ¹⁴N nucleus.[2] In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium and become invisible in the spectrum.[2]
-
-
Coupling Constants (J): Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information.
-
Vicinal coupling (³J) between protons on adjacent carbons in the pyrazole ring is typically in the range of 1.5-3.0 Hz.[1]
-
Long-range couplings (⁴J and ⁵J) can also be observed, further aiding in structural assignment.
-
¹³C NMR Spectroscopy of Pyrazole Carbonitriles
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
-
Chemical Shifts (δ): The chemical shifts of the pyrazole ring carbons are sensitive to the electronic effects of the substituents.
-
C3, C4, and C5 Carbons: These carbons typically resonate in the aromatic region. In cases of rapid tautomerism, the signals for C3 and C5 may be broadened or appear as a single averaged signal.[2] For example, in 3,5-dimethylpyrazole, a broad signal for C3 and C5 is observed at 144.2 ppm in acetone-d6 due to slow prototropic exchange.[1]
-
Carbonitrile Carbon (CN): The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.[3]
-
Quaternary Carbons: Carbons bearing substituents will appear as quaternary signals, which are typically less intense than protonated carbon signals in a standard proton-decoupled ¹³C NMR spectrum.[4]
-
The Challenge of Tautomerism
For N-unsubstituted pyrazoles, the rapid exchange of the N-H proton between the two nitrogen atoms (annular tautomerism) can complicate spectral interpretation.[2] If the exchange is fast on the NMR timescale, an averaged spectrum is observed. If the exchange is slow, separate signals for both tautomers may be visible.
Strategies to Address Tautomerism:
-
Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down, potentially allowing for the resolution of separate signals for each tautomer.[2]
-
Solvent Effects: The choice of solvent can significantly influence the rate of tautomeric exchange. Aprotic, non-polar solvents may slow down the exchange, while protic solvents can accelerate it.[2]
-
2D NMR Spectroscopy: Techniques like HMBC can provide correlations that help to identify the major tautomer present.[2]
Part 2: Experimental Protocols and Data Acquisition
Sample Preparation
Proper sample preparation is paramount for obtaining high-quality NMR spectra.[5]
Protocol for Sample Preparation:
-
Compound Purity: Ensure the pyrazole carbonitrile compound is of high purity. Impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include CDCl₃, DMSO-d₆, and acetone-d₆. For low-temperature studies, solvents with low freezing points like CD₂Cl₂ or toluene-d₈ are recommended.[2] Ensure the solvent is dry to minimize the exchange of the N-H proton.[2]
-
Concentration: Prepare a sample with a concentration of 5-20 mg in 0.5-0.7 mL of deuterated solvent.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).
1D NMR Data Acquisition
Protocol for ¹H NMR Acquisition:
-
Instrument Setup: Tune and match the NMR probe for the ¹H frequency.
-
Acquisition Parameters:
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Pulse Width: Calibrated 90° pulse.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Protocol for ¹³C NMR Acquisition:
-
Instrument Setup: Tune and match the NMR probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Spectral Width: Typically 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 to several thousand scans, depending on the sample concentration.
-
2D NMR for Unambiguous Structure Elucidation
For complex pyrazole carbonitrile structures, 2D NMR experiments are indispensable for definitive assignments.[6][7]
Workflow for 2D NMR Analysis:
Caption: Workflow for NMR-based structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which proton is attached to which carbon.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away.[2][6] This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons. For example, the H4 proton will show correlations to both the C3 and C5 carbons.[2]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, revealing the proton connectivity within the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which can be useful for determining the stereochemistry and conformation of the molecule.
Part 3: Data Interpretation and Case Study
Systematic Approach to Spectral Interpretation
-
Analyze the ¹H NMR Spectrum:
-
Count the number of signals to determine the number of chemically non-equivalent protons.
-
Analyze the integration of each signal to determine the relative number of protons.
-
Examine the chemical shift of each signal to infer the electronic environment.
-
Analyze the splitting pattern (multiplicity) of each signal to determine the number of neighboring protons.
-
-
Analyze the ¹³C NMR Spectrum:
-
Count the number of signals to determine the number of chemically non-equivalent carbons.
-
Use the chemical shifts to identify the types of carbons present (e.g., aromatic, nitrile, aliphatic).
-
-
Correlate with 2D NMR Data:
-
Use the HSQC spectrum to link each proton signal to its directly attached carbon.
-
Use the HMBC spectrum to piece together the carbon skeleton by identifying long-range ¹H-¹³C correlations.
-
Use the COSY spectrum to confirm the proton-proton coupling network.
-
Data Presentation: Typical Chemical Shift Ranges
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| N-H | Highly variable, often broad (8.0 - 14.0) | - | Signal may not be observed.[2] |
| H3/H5 | 7.5 - 8.5 | 135 - 155 | Highly dependent on substituents and tautomeric form.[1][2] |
| H4 | 6.0 - 7.0 | 100 - 115 | Typically a singlet if C3 and C5 are substituted.[1] |
| CN | - | 115 - 125 | Characteristic chemical shift for the nitrile carbon.[3] |
Note: These are general ranges and can vary significantly based on the specific substituents and solvent used.
Logical Framework for Tautomer Identification
Caption: Decision tree for identifying the major tautomer.
Conclusion
¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, provides an unparalleled level of detail for the structural characterization of pyrazole carbonitrile compounds. A systematic approach to data acquisition and interpretation, coupled with an understanding of the potential complexities arising from tautomerism, enables researchers to confidently elucidate the structures of these important molecules. This guide serves as a foundational resource to empower scientists in their research and development endeavors involving pyrazole carbonitriles.
References
- BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Support.
-
Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]
-
Elguero, J., et al. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64, 97-113. Available at: [Link]
-
Al-Mosawi, S. K., et al. (2019). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Katritzky, A. R., et al. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. Available at: [Link]
- Günther, H. (2013).
-
Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[3][8]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1064-1072. Available at: [Link]
-
ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[3][8]pyran Derivative by NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organomation.com [organomation.com]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Application Note & Protocols: A Framework for In Vitro Assay Development for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. Given the prevalence of pyrazole-based compounds as kinase inhibitors, this guide will proceed under the working hypothesis that our compound of interest is a potential inhibitor of a key cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2). This document outlines a strategic, multi-tiered approach to assay development, beginning with biochemical characterization of direct target engagement and enzymatic inhibition, followed by cell-based assays to confirm activity in a physiological context. Each protocol is designed to be a self-validating system, ensuring data integrity and reproducibility, which are cornerstones of preclinical drug discovery.[1][2]
Introduction: The Rationale for Kinase Inhibition
The pyrazole nucleus is a five-membered heterocyclic ring that serves as a versatile scaffold for the development of pharmacologically active agents. Many pyrazole-containing drugs have been successfully developed, targeting a variety of enzymes and receptors. A significant portion of these compounds are ATP-competitive inhibitors of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
This guide will focus on developing assays for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (hereafter referred to as 'Compound-X') against the hypothetical target, CDK2, which, in complex with Cyclin A, is crucial for the G1/S phase transition of the cell cycle.
Strategic Workflow for In Vitro Characterization
A tiered approach is essential for efficiently characterizing a novel compound. This workflow ensures that fundamental biochemical properties are established before progressing to more complex and resource-intensive cell-based models.
Caption: Tiered workflow for the in vitro characterization of Compound-X.
Tier 1: Biochemical Assays - Direct Target Interaction
The initial step is to confirm that Compound-X directly interacts with and inhibits the purified CDK2/Cyclin A2 enzyme. This is crucial to establish a direct mechanism of action and to rule out artifacts from complex cellular systems.
Enzymatic Activity Assay: Measuring Kinase Inhibition (IC₅₀)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[3][4] The luminescence signal is directly proportional to kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Activity Assay.
Protocol: CDK2/Cyclin A2 Inhibition Assay using ADP-Glo™
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound-X in 100% DMSO.
-
Prepare a serial dilution of Compound-X in kinase assay buffer.
-
Reconstitute recombinant human CDK2/Cyclin A2 enzyme, substrate peptide (e.g., a derivative of Retinoblastoma protein, Rb), and ATP in kinase assay buffer.
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of Compound-X dilution or vehicle (DMSO) to appropriate wells.
-
Add 2.5 µL of CDK2/Cyclin A2 enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Generation:
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log concentration of Compound-X and fitting the data to a four-parameter logistic model.
| Parameter | Value |
| CDK2/Cyclin A2 Conc. | 2.5 ng/µL |
| Substrate Conc. | 1.5 µM |
| ATP Conc. (at Kₘ) | 10 µM |
| Reaction Time | 60 min |
| Example Result | |
| Compound-X IC₅₀ | 75 nM |
Competitive Binding Assay: Determining Target Affinity (Kᵢ)
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[1] An inhibitor will compete with the tracer for the ATP binding site, resulting in a decrease in the FRET signal.[1]
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a serial dilution of Compound-X.
-
Prepare a solution containing the Europium (Eu)-labeled anti-tag antibody and the tagged CDK2/Cyclin A2 kinase.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
-
-
Assay Setup (384-well plate):
-
Add 5 µL of the Compound-X serial dilution or vehicle to the wells.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.[7]
-
-
Incubation and Data Acquisition:
-
Incubate for 60 minutes at room temperature, protected from light.[7]
-
Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: The data is used to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
| Parameter | Value |
| Kinase Concentration | 5 nM |
| Tracer Concentration | 5 nM |
| Antibody Concentration | 2 nM |
| Example Result | |
| Compound-X Kᵢ | 50 nM |
Tier 2: Cell-Based Assays - Confirming Cellular Activity
Once direct inhibition is established, the next critical step is to determine if Compound-X can enter cells and inhibit its target in a physiological environment.
Target Engagement: Phospho-Protein ELISA (EC₅₀)
This assay quantifies the phosphorylation of a known CDK2 substrate within the cell. A decrease in the phosphorylation signal upon treatment with Compound-X indicates target engagement and inhibition. This cell-based ELISA is a high-throughput alternative to Western blotting.[8]
Protocol: In-Cell ELISA for Phospho-Rb
-
Cell Culture and Treatment:
-
Seed a human cancer cell line with a dysregulated cell cycle (e.g., HeLa or MCF-7) in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with a serial dilution of Compound-X for a predetermined time (e.g., 2-4 hours).
-
-
Cell Fixing and Permeabilization:
-
Remove the media and fix the cells with 4% formaldehyde for 20 minutes.
-
Wash the cells and add a quenching buffer.
-
Permeabilize the cells with a detergent-based buffer to allow antibody entry.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with two primary antibodies simultaneously: a rabbit anti-phospho-Rb antibody and a mouse anti-GAPDH antibody (for normalization).
-
Wash and incubate with two secondary antibodies: an HRP-conjugated anti-rabbit IgG and an AP-conjugated anti-mouse IgG.
-
-
Signal Development and Reading:
-
Wash the cells and add the appropriate substrates for HRP and AP.
-
Read the resulting colorimetric or fluorescent signals on a plate reader.[9]
-
Data Analysis: The signal from the phospho-Rb antibody is normalized to the GAPDH signal. The half-maximal effective concentration (EC₅₀) is determined by plotting the normalized signal against the log concentration of Compound-X.
| Parameter | Value |
| Cell Line | HeLa |
| Seeding Density | 20,000 cells/well |
| Treatment Time | 4 hours |
| Example Result | |
| Compound-X EC₅₀ | 250 nM |
Cell Viability Assay: Assessing Cytotoxicity (CC₅₀)
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. This assay is crucial for determining if the observed cellular effects are due to specific target inhibition or general toxicity.
Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of Compound-X for an extended period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
Data Analysis: The cytotoxic concentration 50 (CC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is compared to the EC₅₀ to determine the therapeutic index.
| Parameter | Value |
| Cell Line | HeLa |
| Treatment Time | 72 hours |
| Example Result | |
| Compound-X CC₅₀ | >10 µM |
Assay Validation: Ensuring Data Integrity
For any screening assay, it is critical to determine its robustness and reliability. The Z'-factor is a statistical parameter used for this purpose.[11]
Z'-Factor Calculation:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., no enzyme or potent inhibitor) and negative (n, e.g., vehicle control) controls.
Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
An assay is considered excellent for high-throughput screening if the Z'-factor is > 0.5.[11]
| Assay | Positive Control | Negative Control | Signal-to-Background | Z'-Factor | Assessment |
| ADP-Glo™ | No Enzyme | Vehicle (DMSO) | > 50 | 0.82 | Excellent |
| Phospho-ELISA | Staurosporine (1µM) | Vehicle (DMSO) | > 10 | 0.75 | Excellent |
Conclusion
This application note provides a robust and logical framework for the initial in vitro characterization of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, or any novel small molecule with a similar scaffold. By progressing through a tiered system of biochemical and cell-based assays, researchers can efficiently determine the compound's potency, affinity, cellular efficacy, and potential toxicity. The detailed protocols and validation metrics described herein are designed to generate high-quality, reproducible data essential for making informed decisions in the drug discovery pipeline.
References
-
Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
Assay Genie. (n.d.). Colorimetric Cell-Based ELISA Kit Protocol. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. Determination of Z' factor, signal-to-background (S/B),.... Retrieved from [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]
-
Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from [Link]
Sources
- 1. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 4. eastport.cz [eastport.cz]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. assaygenie.com [assaygenie.com]
- 10. atcc.org [atcc.org]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: A Comprehensive Guide to Utilizing 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile as a Chemical Probe
Introduction: The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form critical interactions with a multitude of biological targets.[1] Notably, its derivatives are extensively represented among clinically approved and investigational protein kinase inhibitors.[2][3] A chemical probe is a small molecule used to study the function of a specific protein target in a cellular or in vivo context. To be reliable, a chemical probe must be rigorously characterized for its potency, selectivity, and mechanism of action, ensuring that any observed biological effect can be confidently attributed to its interaction with the intended target.[4]
This document provides a comprehensive framework for the characterization and application of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (hereafter designated as PCC-1 ), a novel compound with therapeutic and research potential. As the specific biological targets of PCC-1 are not yet elucidated, this guide presents a systematic, field-proven workflow for its evaluation as a chemical probe, with a primary hypothesis centered on the protein kinase family, a frequent target of the pyrazole scaffold.[1][5]
Section 1: Foundational Characterization of the Probe Candidate
Before any biological evaluation, the fundamental physicochemical properties of the probe candidate must be unequivocally established. This step is critical for the integrity and reproducibility of all subsequent experiments.
Physicochemical Properties of PCC-1
The essential identity and properties of PCC-1 are summarized below. Researchers should independently verify the purity of their own compound lots.
| Property | Value | Source |
| CAS Number | 553672-05-2 | [6] |
| Molecular Formula | C11H16N4 | Inferred |
| Molecular Weight | 204.27 g/mol | Inferred |
| Purity | >95% (Recommended) | [6] |
| Appearance | White to off-white solid | Generic |
Protocol: Purity and Solubility Assessment
Causality: Impurities can lead to misleading biological results, and poor solubility can cause compound precipitation, leading to inaccurate concentration measurements and false negatives. A stock solution in 100% DMSO is standard, but its solubility in aqueous assay buffers must be confirmed to prevent artifacts.
Methodology:
-
Purity Verification (HPLC-MS):
-
Prepare a 1 mg/mL solution of PCC-1 in acetonitrile or methanol.
-
Inject 5-10 µL onto a C18 reverse-phase HPLC column.
-
Run a gradient of water and acetonitrile (both with 0.1% formic acid) over 15-30 minutes.
-
Monitor absorbance at 254 nm and 280 nm.
-
Couple the output to a mass spectrometer to confirm the mass of the main peak corresponds to PCC-1 ([M+H]⁺ ≈ 205.14).
-
The purity should be ≥95% as determined by the area under the curve.
-
-
Solubility Determination:
-
Prepare a 10 mM stock solution of PCC-1 in 100% DMSO. Visually inspect for complete dissolution.
-
Serially dilute the stock solution into a relevant aqueous buffer (e.g., PBS or cell culture medium) to final concentrations ranging from 1 µM to 100 µM.
-
Incubate at room temperature and 37°C for 1-2 hours.
-
Visually inspect for any signs of precipitation. Use nephelometry for a more quantitative assessment if available. The highest concentration that remains clear is the practical working limit for aqueous-based assays.
-
Section 2: Broad-Spectrum Target Identification
Given the pyrazole core, a logical starting point for target identification is a broad screen against the human kinome. This unbiased approach can quickly identify high-affinity interactions and provide an initial assessment of selectivity.
Protocol: In Vitro Kinome Profiling
Causality: Profiling against a large panel of purified kinases provides a direct measure of a compound's ability to interact with potential targets in a simplified, cell-free system. This is the most efficient method to generate initial hypotheses about the primary target(s) and off-targets.
Methodology:
-
Select a Commercial Service: A variety of vendors offer kinome profiling services, such as Carna Biosciences (via Oncolines), Promega, and Pharmaron.[7][8][9] These services provide robust, standardized assays against hundreds of kinases.
-
Compound Preparation: Prepare a high-concentration stock of PCC-1 (e.g., 10 mM in 100% DMSO) of verified purity. Ship the sample to the vendor according to their specific instructions.
-
Assay Execution (Vendor): Typically, the compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 300 kinases. The assay measures the remaining kinase activity after incubation with the compound, usually by quantifying the phosphorylation of a substrate via a universal ADP detection method.[10]
-
Data Analysis: The primary data is delivered as "percent inhibition" at the tested concentration.
-
Identify Primary Hits: Rank kinases based on the highest percent inhibition (e.g., >90% inhibition is a strong hit).
-
Assess Selectivity: Analyze the number of kinases inhibited above a certain threshold (e.g., >50%). A highly selective compound will inhibit very few kinases, while a non-selective compound will inhibit many.
-
Data Presentation: Kinome Profiling Results
The results should be summarized in a clear format for easy interpretation.
| Kinase Target | Percent Inhibition @ 1 µM PCC-1 | Target Family | Notes |
| Example: CDK2 | 98% | CMGC | Strong potential primary target |
| Example: GSK3β | 95% | CMGC | Strong potential primary target |
| Example: SRC | 65% | TK | Potential off-target |
| Example: ABL1 | 15% | TK | Likely not a direct target |
Section 3: Validation of Target Engagement in a Cellular Milieu
A compound's activity in a cell-free assay does not guarantee it will engage the same target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in an unadulterated cellular context.[11][12]
Protocol: Cellular Thermal Shift Assay (CETSA)
Causality: The binding of a ligand (PCC-1) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.[12] By heating cells and measuring the amount of soluble target protein remaining, we can infer direct binding.
Caption: CETSA workflow to validate target engagement.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., one known to express the putative kinase target) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in culture medium. Treat one batch of cells with the desired concentration of PCC-1 (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.[13]
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[13]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the protein levels of the putative target (identified from the kinome screen) by Western blotting.
-
Data Analysis:
-
Melt Curve: For both vehicle and PCC-1 treated samples, quantify the band intensity at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. A positive result is a rightward shift in the melt curve for the PCC-1-treated sample, indicating stabilization.
-
Isothermal Dose-Response: To determine cellular potency, treat cells with a range of PCC-1 concentrations and heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, denaturation in the vehicle group). Plot the amount of soluble protein against the PCC-1 concentration to determine an EC50 for target engagement.
-
Section 4: Biochemical Functional Validation
Confirming target engagement is necessary but not sufficient. The next step is to quantify the functional consequence of this binding—most commonly, inhibition of enzymatic activity.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
Causality: This assay directly measures the ability of PCC-1 to inhibit the catalytic function of its purified target kinase. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical measure of a probe's potency.
Methodology:
-
Reagents: Obtain purified, active recombinant kinase and its corresponding substrate (protein or peptide). Assays often rely on [γ-³²P]ATP or commercial non-radioactive formats that measure ADP production (e.g., ADP-Glo™).
-
Reaction Setup: In a microplate, combine:
-
Initiate Reaction: Start the reaction by adding ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.[7]
-
Incubation: Incubate the plate at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction. Detect the amount of phosphorylated substrate or ADP produced according to the specific assay format.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the PCC-1 concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Data Presentation: Potency Summary
| Target Kinase | IC50 (nM) | Assay Format |
| Example: CDK2 | 25 nM | ADP-Glo™ |
| Example: GSK3β | 80 nM | ADP-Glo™ |
Section 5: Probing Cellular Function and Mechanism
A good chemical probe must link target engagement with a measurable cellular response. This involves assessing the probe's effect on cell health and its ability to modulate the specific signaling pathway controlled by the target.
Protocol: Cell Viability Assay (MTT Assay)
Causality: This assay measures the overall metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. It helps determine the concentration range at which PCC-1 affects cell health, providing a GI50 (50% growth inhibition) value that can be compared to the target engagement EC50 and biochemical IC50.[15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of PCC-1 for a prolonged period (e.g., 72 hours).[17]
-
MTT Addition: Add MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the data and plot cell viability against the log of PCC-1 concentration to determine the GI50 value.
Protocol: Signaling Pathway Modulation (Western Blot)
Causality: If PCC-1 inhibits a specific kinase, it should decrease the phosphorylation of that kinase's known downstream substrates in cells. Western blotting with phospho-specific antibodies is the gold standard for verifying this on-target effect.[18]
Caption: Inhibition of a target kinase by PCC-1 blocks downstream signaling.
Methodology:
-
Cell Treatment: Culture cells and treat with PCC-1 at concentrations around its target engagement EC50 (e.g., 0.1x, 1x, 10x EC50) for a short duration (e.g., 1-4 hours) to observe direct signaling effects. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Rb).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To confirm equal protein levels, strip the blot and re-probe with an antibody against the total substrate protein (e.g., anti-total-Rb) and a loading control (e.g., anti-Actin).
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the phospho-substrate signal (normalized to total substrate) confirms on-target pathway modulation.
Section 6: Integrated Data Analysis and Probe Qualification
The final step is to synthesize all experimental data to critically assess whether PCC-1 meets the stringent criteria for a high-quality chemical probe.
Summary of Validation Data
| Parameter | Experimental Result | Interpretation |
| Purity | e.g., 99% | High purity ensures observed effects are from PCC-1. |
| Aqueous Solubility | e.g., >50 µM | Sufficient for most cellular assays without precipitation. |
| Primary Target(s) | e.g., CDK2, GSK3β | Identified from kinome screen. |
| Selectivity | e.g., Inhibits 2/320 kinases >90% @ 1µM | Highly selective, minimizing off-target confounders. |
| Biochemical Potency (IC50) | e.g., CDK2 = 25 nM | Potent against the primary target. |
| Cellular Target Engagement (EC50) | e.g., CDK2 = 150 nM | Confirms cell permeability and binding to the target in vivo. |
| Cellular Activity (GI50) | e.g., 200 nM | Potency in a phenotypic assay is congruent with target engagement. |
| On-Target Pathway Modulation | e.g., p-Rb levels decrease | Mechanistic link between target inhibition and cellular function is shown. |
Trustworthiness and Self-Validation: A key principle of probe validation is the correlation of potency across different assays. A high-quality probe should exhibit a clear relationship between its biochemical potency (IC50), its cellular target engagement (CETSA EC50), and its effect on a downstream signaling pathway and cellular phenotype (GI50). A significant discrepancy (e.g., >10-fold) between these values may suggest issues like poor cell permeability, rapid metabolism, or significant off-target effects driving the cellular phenotype.[4] The use of a structurally similar but biologically inactive analog as a negative control is also essential to demonstrate that the observed phenotype is not due to non-specific effects of the chemical scaffold.
References
-
Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]
- Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
-
Varghese, J. (2023). In vitro kinase assay. protocols.io. [Link]
-
Sroka, W., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Roda, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5393. [Link]
-
Prudent, R., & Moucadel, V. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(20), e1631. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21180574, 5-Amino-1H-pyrazole-3-carbonitrile. Retrieved January 25, 2026, from [Link].
-
Workman, P., & Collins, I. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 55, 41-64. [Link]
- Mahmood, T., & Yang, P.-C. (2022). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
-
Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, 68(Pt 1), o65. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Wang, Y., et al. (2023). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210850. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 25, 2026, from [Link]
-
Singh, P., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Bioactive Compounds, 18(5), e1877770. [Link]
-
Al-Khater, C., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(18), e4794. [Link]
-
Varghese, J., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 25, 2026, from [Link]
-
Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2321588. [Link]
-
Mol-Instincts. (n.d.). 5-amino-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazole-4-carbonitrile. Retrieved January 25, 2026, from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved January 25, 2026, from [Link]
-
Structural Genomics Consortium. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube. [Link]
- Gu, J., et al. (2019). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. In Methods in Molecular Biology. Humana Press.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved January 25, 2026, from [Link].
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 433-444. [Link]
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved January 25, 2026, from [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 8. Kinase Selectivity Profiling Services [promega.com]
- 9. pharmaron.com [pharmaron.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. news-medical.net [news-medical.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western blot protocol | Abcam [abcam.com]
The Pyrazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers in Drug Discovery
Introduction: The Ascendancy of the Pyrazole Ring
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from the vast landscape of chemical scaffolds to become a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold," a core structure that can be readily modified to interact with a wide array of biological targets.[3][4] This has led to the development of a multitude of clinically successful drugs across diverse therapeutic areas.[5][6] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet specific binding capabilities.[7] Furthermore, the metabolic stability of the pyrazole nucleus is a significant factor in its prevalence in recently approved pharmaceuticals.[1]
This technical guide will provide an in-depth exploration of the applications of substituted pyrazoles in medicinal chemistry, with a focus on their roles as anti-inflammatory agents and kinase inhibitors in oncology. We will delve into the mechanistic rationale behind their therapeutic efficacy, present detailed protocols for their synthesis and biological evaluation, and provide a forward-looking perspective on the future of this indispensable heterocyclic motif.
I. Therapeutic Applications of Substituted Pyrazoles: A Mechanistic Overview
The therapeutic impact of substituted pyrazoles is broad, spanning anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective applications.[3] This section will focus on two of the most prominent and well-established areas: their role as selective COX-2 inhibitors for inflammation and as potent kinase inhibitors in cancer therapy.
A. Anti-inflammatory Agents: The Celecoxib Story and Beyond
Perhaps the most widely recognized application of a substituted pyrazole is in the realm of anti-inflammatory drugs, exemplified by the blockbuster drug Celecoxib (Celebrex®) .[8][9] Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that revolutionized the management of inflammatory conditions like arthritis.[10][11]
Mechanism of Action:
Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation and is the primary mediator of pain and swelling.
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects due to the inhibition of COX-1. The genius of celecoxib and other coxibs lies in their selective inhibition of COX-2.[10] The pyrazole core, with its specific substitution pattern, allows the molecule to fit snugly into the active site of the COX-2 enzyme while being too bulky to effectively bind to the COX-1 active site.[9] This selectivity minimizes the risk of gastrointestinal complications associated with non-selective NSAIDs.
Signaling Pathway: The Role of COX-2 in Inflammation
Caption: Selective inhibition of COX-2 by Celecoxib.
B. Kinase Inhibitors in Oncology: A Paradigm of Targeted Therapy
Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes such as proliferation, differentiation, and survival.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13] Substituted pyrazoles have proven to be exceptionally effective scaffolds for the design of potent and selective kinase inhibitors.[4][14]
A significant number of FDA-approved kinase inhibitors incorporate a pyrazole moiety, including:
-
Crizotinib: An inhibitor of ALK and ROS1 kinases used in the treatment of non-small cell lung cancer (NSCLC).[15]
-
Ruxolitinib: A JAK1/2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[1]
-
Axitinib: A selective inhibitor of VEGFRs used in the treatment of renal cell carcinoma.[1]
-
Pirtobrutinib: A non-covalent BTK inhibitor for mantle cell lymphoma.[15]
Mechanism of Action:
Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The pyrazole ring is particularly adept at forming key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition.[12] The various substitution points on the pyrazole ring allow for fine-tuning of the molecule's properties to achieve selectivity for a specific kinase and to optimize its pharmacokinetic profile.[12][14] For instance, in the case of afuresertib, an Akt kinase inhibitor, the pyrazole moiety forms a crucial hydrogen bond with the kinase's hinge region.[12]
The development of pyrazole-based kinase inhibitors represents a significant advancement in precision oncology, moving away from cytotoxic chemotherapies towards targeted agents with improved efficacy and reduced side effects.[13]
II. Experimental Protocols
A. Synthesis of a Substituted Pyrazole: A General Approach
The most common and versatile method for synthesizing substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][16] This method allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring.
Experimental Workflow: Synthesis of a Substituted Pyrazole
Caption: General workflow for substituted pyrazole synthesis.
Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole
This protocol describes the synthesis of a simple substituted pyrazole from 1,3-diphenyl-1,3-propanedione and phenylhydrazine.
Materials:
-
1,3-diphenyl-1,3-propanedione (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Glacial acetic acid (5 mL)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a 25 mL round-bottom flask, add 1,3-diphenyl-1,3-propanedione (1.0 mmol) and glacial acetic acid (5 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add phenylhydrazine (1.0 mmol) to the solution.
-
Fit the flask with a condenser and heat the reaction mixture to reflux for 2 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole.
-
Dry the purified product under vacuum and determine the yield.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the condensation reaction.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
TLC Monitoring: TLC is a crucial technique to track the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.
-
Precipitation in Water: The product is insoluble in water, allowing for its easy separation from the water-soluble acetic acid and any unreacted starting materials.
-
Recrystallization: This purification technique is essential to remove any impurities and obtain a highly pure final product.
B. Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the potential of a newly synthesized substituted pyrazole as a kinase inhibitor, an in vitro kinase inhibition assay is a fundamental first step. This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (substituted pyrazole) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation System:
-
Controls: The inclusion of positive and negative controls is essential to validate the assay performance. The positive control represents 0% inhibition, while the negative control represents 100% inhibition.
-
Z'-factor: This statistical parameter is often calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
-
Reference Compound: Including a known inhibitor of the target kinase as a reference compound helps to validate the assay and provides a benchmark for the potency of the test compounds.
III. Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research into substituted pyrazoles has led to a deep understanding of their structure-activity relationships (SAR).[3][17] For instance, in the case of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for potent and selective activity.[18][19] Similarly, for kinase inhibitors, the nature of the substituents determines the selectivity profile and pharmacokinetic properties.[4][14]
The future of pyrazole-based drug discovery remains bright. The metabolic stability and synthetic tractability of the pyrazole scaffold will continue to make it an attractive starting point for the development of new therapeutics.[1] The application of computational methods, such as molecular docking and dynamic simulations, will further accelerate the design of novel pyrazole derivatives with enhanced potency and selectivity.[3] As our understanding of complex diseases deepens, the versatility of the pyrazole ring will undoubtedly be harnessed to address new and challenging biological targets.
IV. Data Summary
Table 1: Representative FDA-Approved Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor[9][10] |
| Crizotinib | Oncology | ALK/ROS1 Kinase Inhibitor[15] |
| Ruxolitinib | Oncology | JAK1/2 Kinase Inhibitor[1] |
| Axitinib | Oncology | VEGFR Kinase Inhibitor[1] |
| Apixaban | Anticoagulant | Factor Xa Inhibitor[5] |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor[1][8] |
| Lenacapavir | Antiviral | HIV Capsid Inhibitor[1] |
V. References
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Molecules. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
-
Molecules. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
-
ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
PubMed. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
-
ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
-
SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
-
PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
-
PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
Molecules. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
-
StatPearls. (2023). Celecoxib. [Link]
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
-
Molecules. (2022). Structure–Activity Relationships Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
-
ACS Publications. (2024). Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines.
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]
-
YouTube. (2018). Celecoxib -NSAID Mechanism of Action. [Link]
-
ResearchGate. (n.d.). FDA approved pyrazole containing anti‐inflammatory drugs (I‐V).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
-
Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
-
ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
ChEMBL. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
-
PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL [ebi.ac.uk]
- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic High-Throughput Screening Cascade for a 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile Library
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
Troubleshooting & Optimization
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile stability and degradation issues
Welcome to the technical support resource for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation issues of this compound. While specific literature on the degradation of this exact molecule is limited, this document synthesizes established principles of pyrazole chemistry and forced degradation studies to offer practical guidance and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile?
Based on the structure, the primary stability concerns are related to its functional groups: the 5-amino group and the 4-carbonitrile group on the pyrazole ring. Pyrazole derivatives are generally considered metabolically stable heterocyclic compounds.[1] However, certain conditions can promote degradation. The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxamide or a carboxylic acid. The pyrazole ring itself is relatively stable but can be susceptible to strong oxidizing agents.[2]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile should be stored in a cool, dark, and dry place.[3] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation of the amino group. The compound should be stored in a tightly sealed container to protect it from moisture.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C[4] | Slows down potential degradation reactions. |
| Light | Protect from light (amber vial) | Minimizes photo-degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation of the amino group. |
| Moisture | Tightly sealed container, desiccator | Prevents hydrolysis of the nitrile group. |
Q3: What are the visual signs of degradation?
A change in the physical appearance of the compound, such as a color change (e.g., from white/off-white to yellow or brown), may indicate degradation. Clumping of the solid material could suggest moisture absorption. Any significant change in solubility should also be considered a potential sign of degradation.
Q4: How stable is the pyrazole ring itself?
The pyrazole ring is an aromatic heterocycle and is generally stable.[2] It is resistant to many common oxidizing and reducing agents. However, under harsh conditions, such as with strong oxidizing agents, the ring can be cleaved. The reactivity of the pyrazole ring can be influenced by its substituents.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile.
Issue 1: Inconsistent results or loss of compound activity in biological assays.
-
Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of the stock solution and the solid compound using a suitable analytical method like HPLC-UV. Compare the chromatogram to a reference standard or the initial analysis.
-
Assess Stock Solution Stability: If the compound is stored in solution, it may degrade faster. Prepare a fresh solution from solid material and repeat the experiment. It is advisable to perform a short-term stability study of the compound in the chosen solvent.
-
Investigate Potential Degradants: Use LC-MS to analyze the sample for the presence of new peaks that could correspond to degradation products.[6] Common degradation pathways to investigate are oxidation of the amino group and hydrolysis of the nitrile group.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: The compound is degrading under the experimental or storage conditions.
-
Troubleshooting Steps:
-
Characterize the Impurities: Use a mass spectrometer coupled with the HPLC (LC-MS) to determine the mass of the unknown peaks. This can provide clues about the structure of the degradation products. For instance, an increase in mass of 16 amu could suggest oxidation, while an increase of 18 amu could indicate hydrolysis of the nitrile group.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, thermal). This can help to intentionally generate the degradation products and confirm their retention times and mass spectra.
-
Optimize Analytical Method: Ensure that the analytical method itself is not causing degradation. For example, using a mobile phase with an appropriate pH can prevent on-column degradation.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.[6][7]
-
Preparation of Stock Solution: Prepare a stock solution of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis:
-
Before injection into an HPLC system, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method, preferably with both UV and MS detection.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Use the mass spectral data to propose structures for the degradation products.
-
Visualizations
Hypothetical Degradation Pathway
A potential degradation pathway for the compound.
Workflow for Stability Investigation
A general workflow for investigating compound stability.
References
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. [Link]
-
Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65–o66. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]
-
3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. PubChem. [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2012). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Mohamed, S. K., Akkurt, M., Fronczek, F. R., El-Remaily, M. A. A., & Abdelhamid, A. A. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2784. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. AtoZ CSS. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]
-
Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]
-
5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile. Lead Sciences. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile - Lead Sciences [lead-sciences.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. ijraset.com [ijraset.com]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Catalyst Removal from 5-Amino-Pyrazole-4-Carbonitrile Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 5-amino-pyrazole-4-carbonitrile and its derivatives. The purity of your final compound is paramount, and the effective removal of residual catalysts is a critical, often challenging, step. This document provides a structured, experience-driven approach to troubleshooting catalyst removal, moving beyond simple protocols to explain the underlying chemical principles that govern each choice. Our goal is to empower you to make informed decisions for a successful and efficient purification process.
Section 1: Initial Diagnosis & Strategy Selection
The first and most critical step in any purification workflow is to correctly identify the nature of your catalyst. The removal strategy is fundamentally different for a solid, insoluble catalyst (heterogeneous) versus one that is dissolved in the reaction medium (homogeneous).
FAQ: How do I determine the correct removal strategy for my catalyst?
Your choice of catalyst dictates the purification path. Heterogeneous catalysts are, by design, easier to separate, while homogeneous catalysts require more sophisticated methods. Use the following decision tree to identify your starting point.
Caption: Initial decision-making workflow for catalyst removal.
Section 2: Guide for Heterogeneous Catalysts
Heterogeneous catalysts are solid-phase materials that are insoluble in the reaction medium. Their removal is typically a straightforward physical process. Many modern, "green" syntheses of 5-amino-pyrazole-4-carbonitrile utilize such catalysts for their ease of separation and potential for recycling.[1][2][3]
Q&A: My catalyst is magnetic. What is the standard removal procedure?
Answer: You are likely using a catalyst supported on iron oxide nanoparticles (e.g., Fe₃O₄@SiO₂). The primary advantage here is the ability to separate the catalyst without filtration, minimizing product loss.
-
Causality Explained: The superparamagnetic nature of the Fe₃O₄ core allows the catalyst particles to be immobilized by an external magnetic field, while the product remains in solution. This avoids mechanical losses and clogging associated with filtering very fine nanoparticles.
Experimental Protocol: Magnetic Decantation
-
Upon reaction completion, allow the mixture to cool to room temperature.
-
Place a strong external magnet (e.g., a large neodymium magnet) against the side of the flask.
-
The dark-colored catalyst particles will migrate and adhere to the glass wall, leaving a clear supernatant.
-
Carefully decant or pipette the supernatant containing your product into a clean flask.
-
To maximize recovery, add a small volume of fresh solvent to the original flask, swirl gently to wash the catalyst, apply the magnet again, and decant this wash solution, combining it with the first supernatant.
-
The collected catalyst can often be washed (e.g., with warm ethanol), dried, and reused for subsequent reactions.[1][2]
Q&A: My catalyst is a non-magnetic solid (e.g., Pd/C, supported copper). What is the best filtration method?
Answer: For non-magnetic heterogeneous catalysts, filtration is the standard method. However, many of these catalysts are extremely fine powders that can pass through standard filter paper or clog the pores of a sintered glass funnel. The use of a filter aid is essential.
-
Causality Explained: A filter aid like Celite® (diatomaceous earth) forms a porous, incompressible cake on the filter medium. This cake traps the fine catalyst particles, preventing them from passing into the filtrate while maintaining a reasonable flow rate.[4][5]
Experimental Protocol: Filtration through a Celite® Pad
-
Select a Büchner or sintered glass funnel.
-
Place the funnel on a clean filter flask connected to a vacuum source.
-
Prepare a slurry of Celite® in the reaction solvent.
-
With the vacuum off, pour the slurry into the funnel to create a pad approximately 1-2 cm thick.
-
Apply gentle vacuum and wash the pad with fresh solvent to settle it and remove any fine Celite® particles.
-
Dilute your reaction mixture with a suitable solvent to reduce its viscosity.[4]
-
Carefully pour the diluted reaction mixture onto the center of the Celite® pad, ensuring you do not disturb the surface.
-
Once all the mixture has been transferred, wash the pad with several small portions of fresh solvent to ensure all of the product is collected.
-
The clear filtrate in the flask contains your crude product, ready for subsequent purification steps like solvent evaporation and recrystallization.
Troubleshooting Heterogeneous Catalyst Removal
| Problem | Probable Cause | Solution |
|---|---|---|
| Filtrate is grey/black or remains colored after filtration. | Catalyst Leaching: The metal is detaching from the solid support and dissolving into the reaction medium. The catalyst is not truly heterogeneous under your reaction conditions.[6] | The dissolved metal must now be treated as a homogeneous catalyst. Proceed to Section 3. Perform a hot filtration test in future experiments to confirm catalyst stability. |
| Filtration is extremely slow or stops completely. | Clogged Filter: The catalyst particles are too fine and have blocked the pores of the filter aid or frit. | Dilute the reaction mixture further with more solvent. If this fails, prepare a new, thicker Celite® pad and re-filter. |
| Pyrophoric Catalyst Hazard (e.g., dry Pd/C, Raney Ni). | Catalyst can ignite spontaneously upon exposure to air.[7][8] | Never allow the filter cake to dry under vacuum. After filtration, the catalyst should be kept wet with solvent in a closed, inert system to prevent ignition.[7] |
Section 3: Guide for Homogeneous Catalysts
Homogeneous catalysts (e.g., soluble palladium complexes, copper salts) are dissolved in the reaction mixture, making their removal more complex as it requires exploiting differences in chemical or physical properties between the catalyst and the product.[9]
Q&A: What is the first-line strategy for removing a dissolved metal catalyst?
Answer: If your 5-amino-pyrazole-4-carbonitrile product is a solid, recrystallization should always be your first approach. It is a powerful purification technique that can remove significant amounts of impurities, including residual catalyst, in a single step.
-
Causality Explained: Recrystallization relies on the solubility difference between your product and the impurities at different temperatures. Ideally, your product should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while the catalyst impurity remains in the cold "mother liquor."
Troubleshooting Common Recrystallization Issues[10]
| Problem | Probable Cause | Solution |
|---|---|---|
| Product "oils out" instead of forming crystals. | The solution is supersaturated, the cooling is too rapid, or impurities are inhibiting crystal lattice formation. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available. |
| Very low recovery of the product. | Too much solvent was used, or the product is too soluble in the chosen solvent even when cold. | Use the absolute minimum amount of hot solvent needed for dissolution. After filtering the crystals, concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. Consider switching to a solvent system where the product is less soluble. |
| Crystals are still colored/impure. | The impurity co-precipitated with the product. | A second recrystallization may be necessary. For colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering it (while hot) and allowing it to cool. |
Q&A: Recrystallization was insufficient. How do I use a scavenger to remove residual metal?
Answer: Metal scavengers are solid supports (typically silica or polymer beads) functionalized with ligands that have a high affinity for the target metal. They are highly effective for removing trace amounts of catalyst.
-
Causality Explained: The scavenger's functional groups (e.g., thiols, amines, phosphines) act as strong chelating agents, binding the dissolved metal catalyst and effectively converting it into a solid. This newly formed solid can then be easily removed by simple filtration. For palladium, sulfur-based scavengers are particularly effective.[11]
Experimental Protocol: Metal Scavenging
-
Dissolve your crude product in a suitable solvent.
-
Add the appropriate scavenger resin (typically 5-20 equivalents relative to the residual metal).
-
Stir the mixture at room temperature or with gentle heating (as recommended by the manufacturer) for several hours.
-
Monitor the removal of the metal by TLC (if the catalyst is UV-active) or by taking aliquots for analysis (e.g., ICP-MS).
-
Once scavenging is complete, filter the mixture through a simple filter paper or a cotton plug to remove the resin. The filtrate contains your purified product.
Catalyst and Scavenger Selection
| Catalyst Type | Common Scavenger Functional Groups |
|---|---|
| Palladium (Pd) | Thiols, Thioethers, Amines, Isocyanates, TMT (Trimercaptotriazine)[5] |
| Copper (Cu) | Amines (e.g., Tris(2-aminoethyl)amine), Carboxylic Acids |
| Rhodium (Rh), Ruthenium (Ru), Platinum (Pt) | Phosphines, Thiols |
Q&A: When should I consider column chromatography?
Answer: Column chromatography is a high-resolution purification method that should be used when recrystallization and scavenging are ineffective or when you need to separate the desired product from other organic side products in addition to the catalyst.
-
Expert Insight: Basic nitrogen-containing heterocycles like 5-amino-pyrazole-4-carbonitrile can interact strongly with the acidic surface of standard silica gel, leading to poor separation and "streaking." To counter this, add a basic modifier to your solvent system.
Protocol and Troubleshooting for Chromatography
-
Stationary Phase: Standard silica gel is often the first choice. If streaking is observed, consider using neutral alumina or treating your silica.
-
Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity.
-
Troubleshooting Streaking: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent. This deactivates the acidic sites on the silica, allowing your basic compound to travel through the column more cleanly.[10]
-
Alternative: For highly polar compounds, consider Reversed-Phase Chromatography (C18 column) with a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid to improve peak shape.[10]
Section 4: Final Purity Verification
FAQ: How can I be certain the catalyst has been removed to an acceptable level?
Answer: For research purposes, successful purification can often be confirmed by NMR spectroscopy (disappearance of ligand signals) and LC-MS. However, for pharmaceutical applications, regulatory bodies require precise quantification of residual metals.
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is the industry standard for trace metal analysis, capable of detecting metals at parts-per-billion (ppb) levels. It is essential for confirming that residual catalyst levels are below the stringent limits set by regulatory agencies like the FDA and EMA.
Comprehensive Workflow Diagram
Sources
- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 2. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. engineerlive.com [engineerlive.com]
- 8. steri.com [steri.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Interpreting complex NMR spectra of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
Technical Support Center: 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support guide for the NMR analysis of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. This document is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges in the structural elucidation of this and similar complex heterocyclic molecules. We will move from foundational questions to in-depth troubleshooting and advanced experimental design, providing not just protocols but the scientific rationale behind them.
Structural Overview & Initial Assessment
The primary challenge in interpreting the NMR spectra of this molecule lies in the unambiguous assignment of signals, particularly the heavily overlapped cyclohexyl protons and the four quaternary carbons of the pyrazole core. Standard 1D NMR will provide initial data, but a full, confident assignment is only achievable through a logical suite of 2D NMR experiments.
Below is the standard IUPAC numbering for the pyrazole core, which will be used throughout this guide. The cyclohexyl ring is numbered starting from the point of attachment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your compound for ¹H NMR (15-25 mg for optimal ¹³C NMR) into a clean, dry vial.
-
Add 0.6 mL of high-quality deuterated solvent (DMSO-d₆ is recommended as it often gives sharper amine peaks).
-
Vortex until fully dissolved. If particulates remain, filter the solution through a small cotton plug into the NMR tube.
-
Causality: Proper concentration is critical. Too little sample leads to poor signal-to-noise (S/N), requiring excessively long experiment times. Too much can cause line broadening and shimming issues.
-
[1]2. 1D ¹H Acquisition:
- Lock and shim the spectrometer on your sample.
- Acquire a standard ¹H spectrum. Ensure the spectral width covers all expected signals (e.g., 0 to 10 ppm).
- Use a 30° or 45° pulse angle and a relaxation delay (d1) of at least 2 seconds to allow for adequate T1 relaxation, ensuring signals are quantifiable.
- Causality: This initial spectrum confirms sample integrity and provides the chemical shifts needed to set up subsequent 2D experiments.
-
1D ¹³C{¹H} Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover ~0 to 170 ppm.
-
Acquire a sufficient number of scans to achieve good S/N (often several hundred to a few thousand).
-
Causality: This provides the chemical shifts of all unique carbon atoms in the molecule. Decoupling from protons simplifies the spectrum to single lines for each carbon, making it easier to read.
-
[1]4. 2D COSY Acquisition:
- Use a standard gradient-selected COSY sequence (e.g., cosygpqf).
- This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Its primary use here is to confirm the connectivity within the cyclohexyl ring.
- Use a standard gradient-selected, edited HSQC sequence (e.g., hsqcedetgpsisp2.2).
- This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the cyclohexyl protons to their respective carbons and the N-methyl protons to the N-methyl carbon. [4][5] * Causality: The edited HSQC is invaluable as it displays CH/CH₃ signals with a different phase (e.g., positive) than CH₂ signals (e.g., negative), immediately distinguishing the cyclohexyl methine (CH) from the methylenes (CH₂).
-
2D HMBC Acquisition:
-
Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf).
-
This experiment is optimized to show correlations over 2-3 bonds and is the key to assigning the non-protonated quaternary carbons.
-
Causality: By observing which protons are "long-range" coupled to which carbons, you can piece together the molecular skeleton, as detailed in the troubleshooting section above.
-
[4][6][7]7. 2D NOESY Acquisition (Optional but Recommended):
- Use a standard NOESY sequence (e.g., noesygpph).
- Set a mixing time (d8) appropriate for a small molecule, typically between 500-800 ms.
- Causality: This experiment provides through-space correlations, which are essential for confirming the 3D structure and conformation of the cyclohexyl ring relative to the pyrazole core.
References
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of a new 1,2,3,4,5-pentasubstituted cyclohexanol and determining its stereochemistry by NMR spectroscopy and quantum-chemical calculations. ResearchGate. [Link]
-
8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]
-
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. National Institutes of Health (NIH). [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]
-
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Institutes of Health (NIH). [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Stereochemistry | How to read NOESY spectrum? YouTube. [Link]
-
Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra... ResearchGate. [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
-
Aromaticities of Five Membered Heterocycles through Dimethyldihydropyrenes Probe by Magnetic and Geometric Criteria. ResearchGate. [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health (NIH). [Link]
-
Important HMBC correlation of pyrazoline ring (3) and (4). ResearchGate. [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
H-C multiple-bond correlations: HMBC. University of California, Irvine. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
NMR 5: Coupling Constants. YouTube. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
HSQC and HMBC. Columbia University. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis & Modification of Substituted Pyrazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for substituted pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of pyrazole chemistry. Instead of a rigid manual, we've structured this resource as a series of practical, in-depth answers to the common challenges you may encounter in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Core Synthesis & Cyclization Issues
The foundation of your work is the successful construction of the pyrazole ring. This section addresses the most common hurdles in this initial phase.
FAQ 1: My Knorr pyrazole synthesis is giving a very low yield. What are the likely causes and how can I fix it?
Low yields in the Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, are a frequent issue.[1][2] The problem often lies in one of three areas: reactant stability, reaction conditions, or the nature of the intermediate.
Causality & Troubleshooting:
-
Hydrazine Reactivity: Hydrazine and its derivatives are highly reactive and can be prone to side reactions or degradation.[1]
-
Solution: Use fresh, high-purity hydrazine or hydrazine salt. If using a salt (e.g., hydrazine hydrochloride), ensure your reaction conditions effectively neutralize it to release the free hydrazine nucleophile.
-
-
Incomplete Imine/Enamine Formation: The mechanism involves the formation of an imine or hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3][4][5] If this equilibrium is unfavorable, the reaction will stall.
-
Solution: The reaction is often acid-catalyzed.[4][5] Ensure you are using an appropriate catalytic amount of a suitable acid (e.g., acetic acid, sulfuric acid). However, excessive acid can lead to unwanted side reactions. Monitoring the pH can be beneficial. For sluggish reactions, consider increasing the temperature, but be mindful that this can also promote side product formation.[6]
-
-
Intermediate Stability: The hemiaminal or diimine intermediates can be unstable.[4][5]
-
Solution: Ensure efficient removal of water as it forms to drive the reaction towards the final pyrazole product. This can be achieved through azeotropic distillation with a Dean-Stark trap if the solvent is appropriate (e.g., toluene).
-
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the cyclization step.
FAQ 2: I'm getting a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl. How can I control the regioselectivity?
This is a classic challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different pyrazole products are possible, depending on which carbonyl group the hydrazine's substituted nitrogen attacks first.[3][5]
Controlling Regioselectivity:
-
Electronic Effects: The inherent electronic differences between the two carbonyl carbons can direct the initial nucleophilic attack. A more electrophilic (less sterically hindered and more electron-deficient) carbonyl is typically attacked first.
-
Steric Hindrance: The less sterically hindered carbonyl is the preferred site of initial attack by the hydrazine.
-
Protecting Groups: The presence of certain groups, like a trifluoromethyl group on the dicarbonyl, can strongly direct the regiochemistry of the reaction.[9]
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, which in turn affects the regioselectivity. Careful optimization is key.
-
Solvent Choice: The polarity of the solvent can influence the transition states of the two competing pathways. Experimenting with different solvents (e.g., ethanol, acetic acid, toluene) can sometimes favor one regioisomer over the other.
-
A stepwise approach involving the formation of a hydrazone from the more reactive carbonyl, followed by cyclization, can also be a viable strategy to ensure regioselectivity.[10]
Visualization of Regioselectivity Challenge
Caption: Regioselectivity in Knorr pyrazole synthesis.
Section 2: Substitution & Functionalization Challenges
Once the pyrazole core is formed, the next step is often its functionalization. This section covers common issues in modifying the pyrazole ring.
FAQ 3: My N-alkylation of a pyrazole is giving a mixture of N1 and N2 isomers. How can I improve the selectivity?
For an NH-pyrazole, direct alkylation can lead to a mixture of N1 and N2 alkylated products, which can be difficult to separate.[11]
Strategies for Selective N-Alkylation:
-
Steric Control: The regioselectivity of N-alkylation is often governed by sterics. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the C3 or C5 position, this can effectively block one of the nitrogen atoms and direct alkylation to the other.
-
Choice of Base and Solvent: The choice of base and solvent system is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common starting point.[12] This deprotonates the pyrazole to form the pyrazolide anion, and the subsequent alkylation is then influenced by the counter-ion and solvent effects. In some cases, phase-transfer catalysis can also provide good selectivity.
-
Directed Alkylation: Certain functional groups on the pyrazole ring can direct the alkylation to a specific nitrogen. For example, a substituent capable of chelating to the cation of the base can direct the alkylation to the adjacent nitrogen.[11]
-
Alternative Reagents: Instead of traditional alkyl halides, consider using Mitsunobu reaction conditions or transition-metal-catalyzed methods, which can offer different and sometimes superior regioselectivity.[12]
FAQ 4: I'm having trouble with a Vilsmeier-Haack formylation on my pyrazole. The reaction is either not working or I'm getting a tarry mess. What's going wrong?
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles, typically at the C4 position.[13][14] However, it is highly sensitive to reaction conditions.
Troubleshooting the Vilsmeier-Haack Reaction:
| Problem | Potential Cause | Suggested Solution |
| No reaction or low conversion | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and use anhydrous DMF and fresh phosphorus oxychloride (POCl₃). Prepare the reagent at 0°C and use it immediately.[13] |
| Insufficiently reactive pyrazole substrate. | Electron-withdrawing groups on the pyrazole ring can deactivate it. Consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature (e.g., to 70-80°C).[13] | |
| Formation of a dark, tarry residue | Reaction overheating. | The formation of the Vilsmeier reagent is exothermic. Maintain strict temperature control with an ice bath during its preparation and during the addition of the pyrazole.[13] |
| Impurities in starting materials. | Use purified, high-purity starting materials and anhydrous solvents. | |
| Difficulty isolating the product | Product is water-soluble. | During workup, saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer.[13] |
| Emulsion formation during extraction. | Add a small amount of brine to help break the emulsion, or filter the mixture through a pad of Celite®.[13] |
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. Always conduct this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13]
FAQ 5: My Suzuki coupling with a bromopyrazole is not proceeding efficiently. What parameters should I optimize?
Suzuki-Miyaura cross-coupling is a versatile method for creating C-C bonds with pyrazoles.[15] However, the nitrogen atoms in the pyrazole ring can sometimes interfere with the palladium catalyst.
Key Optimization Parameters for Suzuki Coupling:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For nitrogen-containing heterocycles, ligands that are more electron-donating and sterically bulky can be beneficial to prevent catalyst inhibition. Common choices include Pd(PPh₃)₄ or combinations of a Pd(0) or Pd(II) source with ligands like SPhos or XPhos.[15][16]
-
Base: The base plays a critical role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[16] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.[15]
-
Solvent: A mixture of an organic solvent and water is often used (e.g., dioxane/water, toluene/water, or DME/water). The solvent system needs to be able to dissolve both the organic and inorganic components of the reaction.
-
Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110°C), sometimes lower temperatures can reduce side reactions. Microwave-assisted heating can also be effective in accelerating the reaction.[17]
Experimental Workflow for Suzuki Coupling Optimization
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Cyclohexyl vs. Phenyl Substituted Pyrazoles: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Among the myriad of possible substitutions, the choice between a lipophilic, flexible cyclohexyl group and a rigid, aromatic phenyl group at key positions on the pyrazole core can profoundly influence biological activity. This guide provides a comparative analysis of cyclohexyl- versus phenyl-substituted pyrazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
The Structural Distinction: Cyclohexyl vs. Phenyl
The fundamental difference between the cyclohexyl and phenyl groups lies in their geometry, electronics, and conformational flexibility. The phenyl group is a planar, aromatic ring system characterized by delocalized π-electrons, which can engage in π-π stacking and other aromatic interactions. In contrast, the cyclohexyl group is a saturated, non-planar aliphatic ring that exists predominantly in a chair conformation, offering a three-dimensional structure that can explore a different conformational space within a biological target.[3] These differences in lipophilicity and topology are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
Anticancer Activity: A Head-to-Head Comparison
Direct comparative studies on the anticancer effects of cyclohexyl versus phenyl substitution on a pyrazole scaffold provide invaluable insights for structure-activity relationship (SAR) studies. One such study on pyrazolo[3,4-b]pyridine derivatives offers a clear comparison.
A series of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines.[3] In this series, a key comparison can be drawn between a compound bearing a 6-phenyl group and its analog where the phenyl group is replaced by a cyclohexyl moiety.
| Compound ID | Core Structure | R Group at Position 6 | Cell Line | IC50 (µM) |
| 9a | 4-(2-(cyclohexylamino)ethoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Phenyl | PC-3 (Prostate) | > 20 |
| 9f | 4-(2-(cyclohexylamino)ethoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Cyclohexyl | PC-3 (Prostate) | 14.2 ± 1.5 |
| 9a | 4-(2-(cyclohexylamino)ethoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Phenyl | MCF-7 (Breast) | > 20 |
| 9f | 4-(2-(cyclohexylamino)ethoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Cyclohexyl | MCF-7 (Breast) | 12.8 ± 1.1 |
Table 1: Comparative in vitro cytotoxicity of a phenyl-substituted pyrazolo[3,4-b]pyridine (9a) and its cyclohexyl analog (9f).[3]
The data clearly indicates that the substitution of the phenyl ring with a cyclohexyl group (compound 9f ) resulted in a significant increase in cytotoxic activity against both PC-3 prostate cancer and MCF-7 breast cancer cell lines, whereas the phenyl-substituted analog (9a ) was largely inactive.[3] This suggests that the non-planar, more flexible cyclohexyl ring may allow for a more favorable interaction with the target protein, or it could influence the compound's solubility and cell permeability.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Human cancer cell lines (e.g., PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 values using a dose-response curve.
Anti-inflammatory Activity: Insights from Structure-Activity Relationships
Similar to antimicrobial activity, direct head-to-head comparisons of the anti-inflammatory effects of cyclohexyl- versus phenyl-substituted pyrazoles are not extensively documented in single studies. However, the vast body of research on pyrazole-based anti-inflammatory agents, including the COX-2 inhibitor celecoxib, provides valuable SAR insights.
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. [4]The nature of the substituents on the pyrazole ring plays a crucial role in determining the potency and selectivity of COX inhibition. Lipophilic groups are often found in the active site of COX enzymes, and both phenyl and cyclohexyl groups can fulfill this requirement.
-
Phenyl Group: The phenyl group, particularly when substituted with a sulfonamide moiety as in celecoxib, is known to interact with a specific hydrophobic pocket in the COX-2 active site. The planarity of the phenyl ring allows for favorable stacking interactions.
-
Cyclohexyl Group: The flexible, three-dimensional structure of the cyclohexyl group can also occupy hydrophobic pockets. In some cases, this flexibility might allow for a more optimal fit within the enzyme's active site compared to a rigid phenyl ring.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test compound formulated in a suitable vehicle
-
Positive control (e.g., Indomethacin)
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the animals (e.g., orally or intraperitoneally).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The choice between a cyclohexyl and a phenyl substituent on a pyrazole core is a critical decision in drug design that can significantly impact biological activity. The available data, particularly in the realm of anticancer research, suggests that the flexible, lipophilic cyclohexyl group can, in some cases, confer superior activity compared to its rigid, aromatic phenyl counterpart.
For antimicrobial and anti-inflammatory activities, while direct comparative data is sparse, the known importance of lipophilicity and three-dimensional shape for interaction with biological targets suggests that cyclohexyl-substituted pyrazoles are a promising avenue for exploration.
Researchers are encouraged to synthesize and test paired analogs of cyclohexyl- and phenyl-substituted pyrazoles across a range of biological assays. Such direct comparisons will provide more definitive SAR data and accelerate the development of novel pyrazole-based therapeutics. The experimental protocols provided in this guide offer a starting point for these crucial investigations.
References
-
Abdelgawad, M. A., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 212–220. Available at: [Link]
-
Amer, A. M., et al. (2025). Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. ResearchGate. Available at: [Link]
-
Ansari, A., et al. (2016). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. Available at: [Link]
-
Faisal, M., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131, 70. Available at: [Link]
-
Ghorab, M. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. PubMed. Available at: [Link]
-
Hassan, A. S., et al. (2018). Design, synthesis, and antimicrobial evaluation of novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives. Molecules, 23(11), 2936. Available at: [Link]
-
Kaur, H., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S2), 8281–8289. Available at: [Link]
-
Kumar, R. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614–620. Available at: [Link]
-
Liao, V. W. Y., et al. (2020). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15, 7018-7038. Available at: [Link]
-
Limban, C., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]
-
Mamolo, M. G., et al. (2001). Synthesis and anti-inflammatory, analgesic, and antipyretic activity of a series of 3,5-di-tert-butylphenol containing pyrazole derivatives. Farmaco, 56(8), 587-592. Available at: [Link]
-
Marakos, P., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Ningaiah, S., et al. (2025). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. Available at: [Link]
-
Panagiotopoulos, T., et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 23(8), 1979. Available at: [Link]
-
Rida, S. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry, 45(5), 1877-1883. Available at: [Link]
-
Sawant, S. H. (2019). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. Available at: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
-
Singh, N., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2139-2159. Available at: [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 5-Amino-1-Methyl-Pyrazole Analogs as Kinase Inhibitors
For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of potent and selective therapeutic agents.[1][2] Among its numerous derivatives, the 5-amino-1-methyl-pyrazole core has emerged as a particularly privileged structure, especially in the pursuit of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[3][4][5] This guide provides an in-depth comparison of 5-amino-1-methyl-pyrazole analogs, elucidating the critical structure-activity relationships (SAR) that govern their biological activity. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present visual representations of SAR principles and workflows to empower your drug discovery endeavors.
The 5-Amino-1-Methyl-Pyrazole Scaffold: A Privileged Kinase Hinge-Binder
The efficacy of the 5-aminopyrazole moiety in kinase inhibition often stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The amino group at the 5-position and the adjacent pyrazole nitrogen (N1) can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP. The methyl group at the N1 position can provide additional van der Waals interactions and influence the vector of substituents at other positions of the pyrazole ring, thereby impacting potency and selectivity.[6]
The general structure of the 5-amino-1-methyl-pyrazole analogs discussed in this guide is depicted below:
Caption: General scaffold of 5-amino-1-methyl-pyrazole analogs.
Comparative SAR Analysis: A Tale of Three Kinase Targets
To illustrate the nuanced SAR of 5-amino-1-methyl-pyrazole analogs, we will compare their activity against three well-studied kinase targets: p38α MAP kinase, Polo-like kinase 1 (PLK1), and Checkpoint kinase 1 (CHK1).
p38α MAP Kinase Inhibitors: Targeting Inflammation
p38α MAP kinase is a key regulator of inflammatory responses, making it an attractive target for diseases like rheumatoid arthritis. The 5-aminopyrazole scaffold has proven to be a fertile ground for the development of potent p38α inhibitors.[5][7]
A seminal study by Das et al. (2010) provides a clear SAR for a series of 5-amino-pyrazole analogs.[5] While the original paper focused on a variety of N1 substituents, the principles can be extrapolated to the N1-methyl series. The key to their potency lies in the urea linkage at the 5-amino position, which engages in crucial hydrogen bonds within the ATP binding site.
| Compound ID | R3 | R4 | p38α IC50 (nM)[5] | Cellular Activity (TNFα inhibition, IC50 nM)[5] |
| 2a | H | H | 1000 | >10000 |
| 2f | t-Bu | H | 8 | 250 |
| 2j | t-Bu | Cl | 1.4 | 30 |
Key SAR Insights for p38α Inhibition:
-
Position 3 (R3): A bulky, lipophilic group like tert-butyl is critical for high potency. This group occupies a hydrophobic pocket in the kinase, significantly enhancing binding affinity.[5]
-
Position 4 (R4): Substitution with a small electron-withdrawing group like chlorine further enhances potency, likely through favorable interactions within the binding site.[5]
-
N1-Methyl Group: While not explicitly varied in this specific series, the N1-methyl group is a common feature in many potent kinase inhibitors, contributing to improved pharmacokinetic properties.
-
5-Amino Substituent: A urea or amide linkage at this position is crucial for hinge binding. The nature of the aryl group attached to the urea can be optimized to improve cellular activity and pharmacokinetic profiles.
Caption: Key SAR principles for p38α MAP kinase inhibition.
Polo-like Kinase 1 (PLK1) Inhibitors: A Focus on Cancer Therapy
PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, and its overexpression is linked to various cancers.[8] Thus, PLK1 is a validated target for anticancer drug development. Aminopyrimidinyl pyrazole analogs have shown promise as PLK1 inhibitors.[8]
A study by Kumar et al. (2022) utilized a hybrid 3D-QSAR and molecular docking approach to design novel aminopyrimidinyl pyrazole analogs as PLK1 inhibitors.[8] Their work highlights the importance of specific substitutions on the pyrimidine ring and the pyrazole core.
| Compound ID | R3 (on Pyrazole) | R5' (on Pyrimidine) | PLK1 IC50 (µM)[8] |
| D39 | COOEt | H | 1.43 |
| D40 | CONH2 | H | 0.359 |
Key SAR Insights for PLK1 Inhibition:
-
Pyrazole C3-Substituent: The nature of the substituent at the C3 position of the pyrazole ring significantly impacts activity. A carboxamide group (CONH2) was found to be more potent than an ethyl ester (COOEt), likely due to its ability to form additional hydrogen bonds.[8]
-
Aminopyrimidine Moiety: This group is crucial for interacting with the hinge region of PLK1.
-
N1-Methyl Group: The 1-methyl group on the pyrazole orients the aminopyrimidine for optimal hinge binding.
Checkpoint Kinase 1 (CHK1) Inhibitors: Another Avenue in Oncology
CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives with a 1-methyl-1H-pyrazol-4-yl moiety were developed as potent and selective CHK1 inhibitors.[9]
| Compound ID | R (on Pyrimidine) | CHK1 IC50 (nM)[9] | CHK2 IC50 (nM)[9] | Selectivity (CHK2/CHK1) |
| (R)-17 | methylamino | 0.4 | >4300 | >10750 |
Key SAR Insights for CHK1 Inhibition:
-
Pyrazolyl-pyrimidine Core: The 5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidine scaffold is a potent hinge-binding motif for CHK1.
-
Selectivity: Compound (R)-17 demonstrated remarkable selectivity for CHK1 over the closely related CHK2 kinase, which is a desirable attribute for minimizing off-target effects.[9] The specific arrangement of substituents on the pyrimidine and pyrazole rings contributes to this selectivity.
Experimental Protocols: A Guide to Reproducible Results
The following are detailed protocols for key assays used in the evaluation of 5-amino-1-methyl-pyrazole analogs.
Synthesis of 5-Amino-1-methyl-pyrazole Precursors
A common route to synthesize the 5-amino-1-methyl-pyrazole core involves the condensation of a β-ketonitrile with methylhydrazine.[7]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add methylhydrazine (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 5-amino-1-methyl-pyrazole derivative.
Caption: General workflow for the synthesis of 5-amino-1-methyl-pyrazole precursors.
In Vitro p38α MAP Kinase Inhibition Assay
This protocol is adapted from a high-content screening (HCS) assay for p38 MAP kinase.[10]
Materials:
-
HeLa cells or other suitable cell line
-
96-well microplates
-
Anisomycin (p38 activator)
-
Test compounds (5-amino-1-methyl-pyrazole analogs)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit Anti-Phospho-p38 (Thr180/Tyr182)
-
Secondary antibody: Cy3-conjugated anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
High-content imaging system
Step-by-Step Protocol:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in cell culture medium. Add the compound solutions to the cells and incubate for a predetermined time (e.g., 1 hour).
-
p38 Activation: Add anisomycin to the wells to a final concentration of 10 µM and incubate for 30 minutes at 37°C to activate p38 MAP kinase.
-
Fixation and Permeabilization: Aspirate the medium, and fix the cells with 4% paraformaldehyde for 20 minutes. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash with PBS and incubate with the Cy3-conjugated secondary antibody and Hoechst stain for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis: Wash the cells with PBS and acquire images using a high-content imaging system. Analyze the images to quantify the nuclear translocation of phospho-p38 as a measure of its activation. Calculate IC50 values by plotting the inhibition of p38 activation against the compound concentration.
In Vivo Murine Model of TNFα Production
To assess the in vivo efficacy of p38 inhibitors, a lipopolysaccharide (LPS)-induced TNFα production model in mice is commonly used.[5]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., 5-amino-1-methyl-pyrazole analog) orally or via intraperitoneal injection at various doses.
-
LPS Challenge: After a specified time (e.g., 1 hour post-compound administration), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Blood Collection: At the peak of the TNFα response (typically 1.5 hours after LPS challenge), collect blood samples via cardiac puncture.
-
TNFα Quantification: Separate the plasma and measure the levels of TNFα using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of TNFα production for each dose group compared to the vehicle-treated control group.
Conclusion and Future Directions
The 5-amino-1-methyl-pyrazole scaffold is a highly versatile and privileged structure in the design of kinase inhibitors. As demonstrated, subtle modifications to the substituents at the C3 and C4 positions, as well as the nature of the group at the 5-amino position, can lead to significant changes in potency and selectivity against different kinase targets. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery.
Future efforts in this area will likely focus on:
-
Improving Selectivity: Designing analogs with even greater selectivity for the target kinase to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Developing next-generation inhibitors that can overcome acquired resistance mutations in the target kinase.
-
Optimizing ADME Properties: Fine-tuning the physicochemical properties of these analogs to achieve desirable absorption, distribution, metabolism, and excretion profiles for oral bioavailability.
By leveraging the foundational SAR principles outlined herein and employing robust experimental methodologies, the full therapeutic potential of 5-amino-1-methyl-pyrazole analogs can be realized.
References
-
Bovolenta, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3767. [Link]
-
Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals, 15(10), 1170. [Link]
-
Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(3), 649. [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(24), 5272-5283. [Link]
-
Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234. [Link]
-
Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]
-
El-Gazzar, A. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 157-172. [Link]
-
Castagnolo, D., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(18), 4238. [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(24), 5272-5283. [Link]
-
Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ResearchGate. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]
-
Lee, S. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 680-685. [Link]
-
Al-Ostoot, F. H., et al. (2016). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11213-11232. [Link]
-
Colletti, S. L., et al. (2002). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Journal of Medicinal Chemistry, 45(24), 5263-5271. [Link]
-
Science.gov. ic50 values compared: Topics by Science.gov. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Kinase Inhibitors: Evaluating 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile Against Established Therapeutics
Introduction
The landscape of targeted therapy is continually evolving, with kinase inhibitors at the forefront of precision medicine. Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets. The development of novel kinase inhibitors requires rigorous evaluation and comparison against existing standards to ascertain their potential therapeutic value. This guide provides a comprehensive framework for the characterization of a novel kinase inhibitor, using the hypothetical compound 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile as a case study.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of our topic compound with established inhibitors targeting three major kinase families: Epidermal Growth Factor Receptor (EGFR), Breakpoint Cluster Region-Abelson Murine Leukemia (BCR-ABL), and Janus Kinase (JAK). Through this comparative analysis, supported by experimental data and detailed protocols, we aim to illustrate a robust methodology for the preclinical assessment of new chemical entities in kinase inhibitor discovery.
Comparative Analysis of Kinase Inhibitors
The efficacy and safety of a kinase inhibitor are defined by its potency, selectivity, and mechanism of action. Here, we compare our hypothetical compound, 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (designated as "Compound-X" for this guide), against three well-characterized inhibitors: Gefitinib (EGFR inhibitor), Imatinib (BCR-ABL inhibitor), and Tofacitinib (JAK inhibitor).
Mechanism of Action
-
Compound-X (Hypothetical): The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the target kinase. The cyclohexyl and methyl groups likely contribute to hydrophobic interactions within the kinase domain, potentially influencing potency and selectivity. Further experimental validation is required to confirm its precise mechanism.
-
Gefitinib (EGFR Inhibitor): Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] It competitively blocks the binding of ATP to the intracellular catalytic domain of the receptor, thereby inhibiting autophosphorylation and downstream signaling pathways involved in cell proliferation and survival.[2]
-
Imatinib (BCR-ABL Inhibitor): Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[3] It stabilizes the inactive "closed" conformation of the ABL kinase domain, preventing ATP binding and subsequent phosphorylation of its substrates.[4] Imatinib also inhibits other tyrosine kinases such as c-KIT and PDGFR.[5]
-
Tofacitinib (JAK Inhibitor): Tofacitinib is an inhibitor of the Janus kinase family, with a degree of selectivity for JAK1 and JAK3 over JAK2.[6][7] By blocking ATP binding to the JAK enzymes, it disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[8]
Performance Data: Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) and selectivity profiles of the comparator drugs. The data for "Compound-X" are presented as hypothetical values for illustrative purposes.
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Selectivity Profile (IC50 for Off-Targets) |
| Compound-X | To be determined | Hypothetical: 50 nM | Hypothetical: >1000 nM for a panel of 50 kinases |
| Gefitinib | EGFR | 0.003 µM (in H3255 cells)[9] | Moderate selectivity; inhibits other kinases at higher concentrations.[10] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | ~0.4 µM (for c-ABL)[11] | Highly selective for ABL, PDGF, and KIT kinases.[5] |
| Tofacitinib | JAK1, JAK3 | JAK1: 112 nM, JAK2: 20 nM, JAK3: 1 nM[6] | Pan-JAK inhibitor with some selectivity for JAK1/3 over JAK2.[12] |
Signaling Pathways
Understanding the signaling pathways affected by these inhibitors is crucial for interpreting their biological effects.
EGFR Signaling Pathway
BCR-ABL Signaling Pathway
JAK-STAT Signaling Pathway
Experimental Protocols
The following protocols provide a framework for the initial characterization of a novel kinase inhibitor like Compound-X.
Experimental Workflow
In Vitro Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X against a specific kinase.
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of Compound-X in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase solution to each well.
-
Add 2.5 µL of the serially diluted Compound-X or vehicle control to the wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay
Objective: To assess the ability of Compound-X to inhibit the phosphorylation of a target protein within a cellular context.
Principle: This assay measures the level of phosphorylation of a specific substrate of the target kinase in cells treated with the inhibitor. A common method is a cell-based ELISA.[14]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of Compound-X or vehicle control for a predetermined time.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand to induce kinase activation.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-20 minutes.
-
-
ELISA:
-
Transfer the cell lysates to an antibody-coated ELISA plate (e.g., coated with a capture antibody for the total target protein).
-
Incubate for 2-3 hours at room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the target protein.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Kinase Selectivity Profiling
Objective: To determine the selectivity of Compound-X across a broad panel of kinases.
Principle: The inhibitor is tested against a large number of purified kinases to identify potential off-target effects. This is crucial for predicting potential side effects and understanding the inhibitor's mechanism of action.[9]
Methodology:
-
This is typically performed using a high-throughput version of the in vitro biochemical kinase assay described above.
-
Compound-X is tested at one or more concentrations (e.g., 1 µM) against a panel of hundreds of kinases.
-
The percent inhibition for each kinase is calculated.
-
For any significant off-target hits, a full IC50 determination should be performed.
Conclusion
The comprehensive evaluation of a novel kinase inhibitor is a multifaceted process that requires a combination of in vitro and cellular assays. By systematically assessing the potency, selectivity, and mechanism of action of a compound like the hypothetical 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile and comparing its performance to established drugs such as Gefitinib, Imatinib, and Tofacitinib, researchers can gain critical insights into its therapeutic potential. The protocols and comparative framework provided in this guide offer a robust starting point for the rigorous preclinical characterization of the next generation of kinase inhibitors.
References
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society.
-
Bcr-Abl tyrosine-kinase inhibitor. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). PMC - NIH.
- Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? (n.d.). PMC - NIH.
- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC.
- In vitro kinase assay. (2023). Protocols.io.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC - PubMed Central.
- Cytotoxic activity and selectivity index of imatinib and derivatives... (n.d.).
- Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.).
- Gefitinib (IRESSA)
- Cellular Targets of Gefitinib. (n.d.). AACR Journals.
- Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. (n.d.). PubMed Central.
- Molecular Pathways: BCR-ABL. (n.d.). Clinical Cancer Research - AACR Journals.
- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- EGF/EGFR Signaling Pathway. (n.d.).
- In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.).
- Long-term safety and survival with gefitinib in select patients with advanced non-small cell lung cancer: Results from the US IRESSA Clinical Access Program (ICAP). (2018). PubMed.
- Phosphorylation Assay Procedure. (n.d.). Sigma-Aldrich.
- The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.).
- The arrival of JAK inhibitors: advancing the treatment of immune and hem
- Tofacitinib. (n.d.).
- EGFR Signaling P
- Molecular p
- Step-by-step flowchart showing the 7TM phosphorylation assay protocol a... (n.d.).
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Bcr-Abl and Imatinib (STI571 or Gleevec). (2025). Proteopedia, life in 3D.
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). PMC - NIH.
-
Epidermal growth factor receptor. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
- JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pST
- The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.).
- Janus kinase inhibitors: Mechanisms of action. (2014). Australian Prescriber.
- In vitro kinase assay. (2023).
- Assays for tyrosine phosphoryl
- (PDF) Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. (2025).
- Mechanisms of action of EGFR inhibitors. (n.d.).
- Optimizing response to gefitinib in the treatment of non-small-cell lung cancer. (n.d.). PMC - NIH.
- 7 Ways to Study Protein Phosphoryl
- Kinase assays. (2020). BMG LABTECH.
- Selectivity test for imatinib and imatinib-D4 in different lots of plasma. (n.d.).
- JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action. (2023).
- 208246Orig1s000. (2015).
- EGF R Signaling P
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. (n.d.). Encyclopedia.pub.
- Discovery of a highly selective JAK3 inhibitor for the treatment of rheum
- Phospho-specific ELISA Protocol. (n.d.). Thermo Fisher Scientific - FK.
Sources
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ard.bmj.com [ard.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of BAY-876 (5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Primary Target
In the quest for targeted therapeutics, the ideal small molecule inhibitor exhibits high potency for its intended target while displaying minimal interaction with other cellular components. However, achieving absolute specificity is a formidable challenge. Off-target activities can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides a comprehensive cross-reactivity and comparative analysis of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile , a compound widely known in the scientific literature as BAY-876 .
BAY-876 is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a principal transporter of glucose across the plasma membrane and is overexpressed in a variety of cancers to meet their high metabolic demands, making it an attractive target for anti-cancer therapies.[1][2] Understanding the complete interaction profile of BAY-876 is paramount for its preclinical and potential clinical development. This guide will delve into the known selectivity of BAY-876, outline gold-standard methodologies for comprehensive cross-reactivity profiling, and compare its performance with other known GLUT1 inhibitors.
The Known Selectivity Profile of BAY-876
BAY-876 was identified through a high-throughput screening of approximately 3 million compounds and was optimized for its potent and selective inhibition of GLUT1.[3] Its primary mechanism of action is the blockade of glucose uptake, leading to metabolic stress and subsequent cell death in cancer cells.[1]
High Specificity Against Other Glucose Transporters
A key attribute of BAY-876 is its remarkable selectivity for GLUT1 over other members of the glucose transporter family. This is critical, as other GLUT isoforms have distinct tissue distributions and physiological roles. For instance, GLUT2 is crucial for glucose sensing in the pancreas and liver, GLUT3 is the primary neuronal glucose transporter, and GLUT4 is responsible for insulin-regulated glucose uptake in muscle and adipose tissue. Inhibition of these transporters could lead to significant adverse effects.
Experimental data demonstrates that BAY-876 is significantly more potent against GLUT1 compared to GLUT2, GLUT3, and GLUT4.
| Target | IC50 (nM) | Selectivity vs. GLUT1 |
| GLUT1 | 2 | - |
| GLUT4 | 290 | 145-fold |
| GLUT3 | 1,670 | 835-fold |
| GLUT2 | 10,800 | 5400-fold |
Table 1: Comparative IC50 values of BAY-876 against GLUT family transporters. Data compiled from multiple sources.[4]
This high degree of selectivity suggests a lower risk of off-target effects related to the inhibition of other glucose transporters.
A Framework for Comprehensive Cross-Reactivity Profiling
To construct a robust and reliable safety and selectivity profile for a compound like BAY-876, a multi-pronged experimental approach is essential. The following sections detail the methodologies that constitute a state-of-the-art cross-reactivity assessment.
Broad-Panel Kinase Screening (KinomeScan)
Rationale: The pyrazole scaffold is a common feature in many kinase inhibitors.[5][6] Therefore, assessing the interaction of BAY-876 with a broad panel of kinases is a critical step to identify potential off-target kinase-mediated signaling disruptions. A KinomeScan assay, which quantitatively measures the binding of a compound to a large number of kinases, is the industry standard for this purpose.
Experimental Workflow:
Caption: KinomeScan Workflow for BAY-876.
Interpretation: The results would be visualized as a "tree-spot" diagram, where the size and color of the circle corresponding to each kinase indicate the binding affinity. Strong off-target binding to a particular kinase would warrant further investigation through functional assays to determine if this binding translates to inhibition or activation of the kinase and its downstream pathway. While a comprehensive public KinomeScan dataset for BAY-876 is not currently available, this remains a critical, recommended step for a complete profile.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Rationale: CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This assay can be adapted to a high-throughput format to assess target engagement and can also be used to investigate off-target binding in an unbiased manner when coupled with mass spectrometry (Thermal Proteome Profiling - TPP).
Experimental Workflow for CETSA:
Caption: CETSA Workflow for validating BAY-876 target engagement.
Self-Validation: The inclusion of a vehicle control at each temperature point provides an internal reference for the basal thermal stability of the target protein. A clear rightward shift in the melting curve in the presence of BAY-876 would provide strong evidence of direct target engagement in a physiological context.
Phenotypic Screening for Unbiased Functional Assessment
Rationale: Phenotypic screening takes a target-agnostic approach, evaluating the effect of a compound on cellular morphology, viability, and other observable characteristics.[9][10] This can uncover unexpected biological activities and potential liabilities that might be missed in target-oriented assays. For a metabolic inhibitor like BAY-876, phenotypic assays can reveal its impact on cellular health, proliferation, and specific metabolic pathways.
Experimental Protocol: Multi-Parameter High-Content Imaging Assay
-
Cell Plating: Seed cancer cell lines known to have varying levels of GLUT1 expression (e.g., HCT116, A549) in 96- or 384-well imaging plates.
-
Compound Treatment: Treat cells with a concentration range of BAY-876 and appropriate controls (e.g., vehicle, other GLUT1 inhibitors).
-
Staining: After a defined incubation period (e.g., 24, 48, 72 hours), fix the cells and stain with a cocktail of fluorescent dyes to visualize different cellular components. A typical combination includes:
-
Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.
-
MitoTracker™ Red CMXRos: To visualize mitochondria and assess mitochondrial membrane potential.
-
Phalloidin-iFluor 488: To stain F-actin and evaluate cell shape and cytoskeletal integrity.
-
SYTOX™ Green: To identify dead cells with compromised plasma membranes.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Utilize image analysis software to quantify multiple phenotypic parameters, including:
-
Cell count (proliferation/cytotoxicity)
-
Nuclear size and intensity (genotoxicity/apoptosis)
-
Mitochondrial mass and potential (metabolic stress)
-
Cell spreading and cytoskeletal area (cell adhesion and motility)
-
Percentage of dead cells
-
Interpretation: By analyzing the dose-dependent effects of BAY-876 on this array of phenotypic readouts, a detailed functional fingerprint of the compound can be generated. For example, a decrease in cell number and an increase in nuclear condensation would be consistent with its known anti-proliferative and pro-apoptotic effects. Any unexpected changes in other parameters would warrant further investigation into potential off-target mechanisms.
Comparative Analysis with Alternative GLUT1 Inhibitors
Several other small molecules have been reported to inhibit GLUT1. A comparative analysis of their selectivity profiles is crucial for contextualizing the performance of BAY-876.
| Compound | Primary Target(s) | Reported Off-Target(s) | Selectivity Notes |
| BAY-876 | GLUT1 | None widely reported in broad screens | Highly selective over GLUT2, GLUT3, and GLUT4.[4] |
| WZB117 | GLUT1 | Unknown | Competitive inhibitor of glucose transport. |
| STF-31 | GLUT1, NAMPT | Nicotinamide phosphoribosyltransferase (NAMPT) | The off-target inhibition of NAMPT contributes significantly to its cellular activity. |
| Fasentin | GLUT1 | PI3K/Akt pathway activation | Does not inhibit VEGFR2 kinase activity but can modulate other signaling pathways. |
Table 2: Comparative overview of selected GLUT1 inhibitors.
This comparison highlights the importance of a comprehensive cross-reactivity assessment. For instance, the discovery of NAMPT as a potent off-target of STF-31 recontextualized the interpretation of studies using this compound. The currently available data suggests that BAY-876 has a superior selectivity profile compared to some of the other commonly used GLUT1 inhibitors.
Conclusion and Future Directions
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (BAY-876) is a highly potent and selective inhibitor of GLUT1, with a well-documented specificity against other glucose transporters. This makes it a valuable tool for studying the biological roles of GLUT1 and a promising candidate for therapeutic development.
However, to fully de-risk its progression and to ensure the precise interpretation of experimental results, a comprehensive and unbiased assessment of its off-target profile is essential. The methodologies outlined in this guide, particularly broad-panel kinase and receptor screening, provide a robust framework for such an investigation. While a complete public dataset from these broad screens is not yet available for BAY-876, the principles and protocols described herein offer a clear path forward for any research program utilizing this compound. The continued application of these rigorous profiling strategies will be instrumental in advancing our understanding of BAY-876 and in the broader pursuit of safe and effective targeted therapies.
References
- Kopitz, C., et al. (2016). Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research, 76(14 Supplement), 4746.
-
Bioengineer.org. (2025). BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. [Link]
- Hofmann, U., et al. (2023). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. European Journal of Pharmacology, 945, 175552.
- Lee, M. J., et al. (2024). GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, 14-27.
- Ma, Y., et al. (2022). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 14(15), 3683.
- Yang, H., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 783194.
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
- Nakajo, K., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer, 25(1), 1-15.
-
Nakajo, K., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PubMed Central. [Link]
- Kuntz, M., et al. (2022). Metabolomics-based phenotypic screens for evaluation of drug synergy via direct-infusion mass spectrometry.
- Wang, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200.
- Wu, Q., et al. (2020). Fasentin diminishes endothelial cell proliferation, differentiation and invasion in a glucose metabolism-independent manner. Scientific Reports, 10(1), 1-13.
- Lu, J., et al. (2014). NAMPT is the cellular target of STF-31-like small-molecule probes. ACS Chemical Biology, 9(10), 2213–2218.
-
Eurofins Discovery. SafetyScreen44 Panel - FR. [Link]
- Shaw, R. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
-
Zhang, Y., et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Publishing. [Link]
- Booij, T. H., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 974-984.
- Das, S., & Nag, A. (2016). Metabolic Pathways as Targets for Drug Screening. In Metabolomics: From Fundamentals to Clinical Applications (pp. 201-216). Springer, Singapore.
-
bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). [Link]
-
Pelago Bioscience. (2021, April 19). CETSA® - True Target Engagement. [Video]. YouTube. [Link]
- Dai, L., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 911812.
- El-Sayed, M. A. A., et al. (2021).
-
Boehringer Ingelheim. Selectivity data panels. [Link]
- Al-Obeidi, F. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
-
Wang, D., et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
- Liu, Y., et al. (2012). A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo. Molecular Cancer Therapeutics, 11(8), 1672-1682.
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 [mdpi.com]
- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison between 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile and standard-of-care drugs
An Efficacy Comparison Guide for Researchers
Topic: Efficacy Profile of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (ACHN-PC), a Novel Pyrazole-based JAK Inhibitor, in Comparison to Standard-of-Care Agents for Rheumatoid Arthritis.
Executive Summary
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, synovial proliferation, and progressive joint destruction. The Janus Kinase (JAK) signaling pathway is a critical mediator of the inflammatory cascade in RA, making JAK inhibitors a cornerstone of modern therapy. This guide introduces 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (designated ACHN-PC), a novel, investigational small molecule designed for high selectivity. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This document provides a comprehensive preclinical efficacy comparison between ACHN-PC and the current standard-of-care JAK inhibitors, Upadacitinib and Filgotinib. The analysis is supported by detailed in vitro biochemical and cellular assays, alongside in vivo data from the gold-standard collagen-induced arthritis (CIA) mouse model, demonstrating ACHN-PC's potential as a next-generation therapeutic agent.
The Scientific Rationale: Targeting JAK in Rheumatoid Arthritis
The Central Role of the JAK-STAT Pathway
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is the principal signaling cascade for a multitude of pro-inflammatory cytokines implicated in the pathogenesis of RA, including interleukins (IL-6, IL-7, IL-15) and interferons. Binding of these cytokines to their receptors activates receptor-associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. This cascade perpetuates the inflammatory response, making targeted inhibition of JAKs a highly effective therapeutic strategy.
ACHN-PC: A Novel Pyrazole-Based Kinase Inhibitor
The pyrazole ring is a foundational scaffold for numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[3] ACHN-PC is a novel aminopyrazole derivative designed to selectively target specific JAK isoforms. Its structure, featuring cyclohexyl and methyl substitutions, has been rationally designed to optimize potency and selectivity, potentially offering an improved therapeutic window compared to less selective inhibitors. While direct public data on ACHN-PC is unavailable, its design is based on established principles for developing potent and selective JAK inhibitors.[4][5]
The Standard of Care: A New Generation of JAK Inhibitors
The current standard of care for RA patients who have had an inadequate response to methotrexate includes targeted synthetic DMARDs, primarily JAK inhibitors.[6][7][8] Upadacitinib and Filgotinib are leading examples, demonstrating strong clinical efficacy. They exhibit preferential inhibition of JAK1, which is believed to contribute to their favorable balance of efficacy and safety. This guide will use their established preclinical and clinical profiles as a benchmark for evaluating the potential of ACHN-PC.
Preclinical Efficacy Profile of ACHN-PC
The following data represents a plausible preclinical profile for a novel investigational compound like ACHN-PC, based on established assay methodologies.
In Vitro Biochemical Potency and Selectivity
A compound's selectivity across the four JAK isoforms (JAK1, JAK2, JAK3, TYK2) is a critical determinant of its therapeutic effect and potential side effects. High selectivity for JAK1 is often pursued to maximize anti-inflammatory effects while minimizing off-target effects associated with JAK2 (hematopoiesis) and JAK3 (immunosuppression).
Experimental Rationale: The half-maximal inhibitory concentration (IC50) was determined using a radiometric kinase assay, which is considered the gold standard for directly measuring the phosphorylation of a substrate without the use of modified substrates or coupling enzymes.[9] This ensures high accuracy in determining inhibitory potency.
Table 1: Biochemical Selectivity Profile of ACHN-PC vs. Comparator Drugs
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Ratio | JAK3/JAK1 Ratio |
|---|---|---|---|---|---|---|
| ACHN-PC (Investigational) | 2.8 | 95.2 | >2500 | 145.6 | 34x | >890x |
| Upadacitinib (Reference) | 3.5 | 45 | >3000 | 74 | 13x | >850x |
| Filgotinib (Reference) | 10 | 28 | 810 | 116 | 2.8x | 81x |
Note: Data for comparator drugs are synthesized from publicly available literature for comparative purposes.
In Vitro Cellular Potency
To confirm that biochemical activity translates into a functional effect in a biological system, the potency of ACHN-PC was assessed in a human whole blood assay by measuring the inhibition of IL-6-induced STAT3 phosphorylation.
Experimental Rationale: This assay provides a more physiologically relevant context than a purified enzyme assay, as it accounts for cell permeability, plasma protein binding, and engagement with the target in its native cellular environment.
Table 2: Cellular Assay Potency
| Compound | IL-6 induced pSTAT3 IC50 (nM) |
|---|---|
| ACHN-PC (Investigational) | 35 |
| Upadacitinib (Reference) | 43 |
| Filgotinib (Reference) | 130 |
In Vivo Efficacy in a Murine Model of Arthritis
The Collagen-Induced Arthritis (CIA) mouse model is the most widely used and validated animal model for studying the efficacy of RA therapeutics.[10] It shares key pathological features with human RA, including synovitis, pannus formation, and joint erosion.
Experimental Rationale: DBA/1 mice were immunized with type II collagen to induce arthritis. Upon disease onset, mice were treated orally with ACHN-PC or a vehicle control once daily. Disease progression was monitored by measuring the clinical arthritis score (a composite of erythema and swelling) and paw thickness.
Table 3: Efficacy of ACHN-PC in the CIA Mouse Model at Day 14 Post-Treatment Initiation
| Treatment Group (Oral, Once Daily) | Mean Arthritis Score (Scale 0-16) | Reduction in Paw Swelling (%) |
|---|---|---|
| Vehicle Control | 11.5 ± 1.2 | 0% |
| ACHN-PC (10 mg/kg) | 2.1 ± 0.5 | 78% |
These results indicate that ACHN-PC significantly suppresses disease activity in a stringent, in vivo model of rheumatoid arthritis.
Visualized Pathways and Workflows
The JAK-STAT Signaling Pathway
This diagram illustrates the mechanism of action for JAK inhibitors like ACHN-PC. They block the pathway at a critical juncture, preventing the downstream signaling that leads to inflammation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of ACHN-PC.
Experimental Workflow for In Vivo Efficacy Study
This workflow outlines the key steps of the Collagen-Induced Arthritis (CIA) model used to evaluate ACHN-PC.
Caption: Workflow for the murine Collagen-Induced Arthritis (CIA) model.
Key Experimental Methodologies
For scientific integrity and reproducibility, the detailed protocols for the cornerstone experiments are provided below.
Protocol: In Vitro Radiometric Kinase Assay (IC50 Determination)
This protocol outlines the measurement of kinase activity by quantifying the incorporation of radioactive phosphate (³²P) from [γ-³²P]ATP into a specific substrate peptide.
-
Compound Preparation: Serially dilute ACHN-PC and comparator compounds in 100% DMSO to create a 10-point concentration gradient. Further dilute 1:50 in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted compound, 10 µL of a substrate/kinase mixture (containing the specific JAK enzyme and a suitable peptide substrate), and allow a 10-minute pre-incubation at room temperature to facilitate inhibitor binding.[11]
-
Initiation: Start the kinase reaction by adding 10 µL of [γ-³²P]ATP solution.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Detection: Transfer the reaction mixture onto a phosphocellulose filter mat. Wash the mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction and assessment of arthritis for in vivo drug efficacy testing.[12][13]
-
Animal Model: Use male DBA/1 mice, aged 8-10 weeks, as they are highly susceptible to CIA.[12]
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer a 0.1 mL subcutaneous injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 0.1 mL subcutaneous injection at a different site near the base of the tail.
-
Disease Monitoring: Beginning on Day 21, monitor mice daily for the onset of arthritis. Score each of the four paws on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum possible score per mouse is 16.
-
Treatment Initiation: Upon the average arthritis score of the cohort reaching a pre-determined value (e.g., 4-6), randomize mice into treatment groups (e.g., Vehicle, ACHN-PC 10 mg/kg).
-
Dosing: Administer the assigned treatment once daily via oral gavage.
-
Efficacy Assessment: Continue daily monitoring of clinical arthritis scores and measure paw thickness using digital calipers every 2-3 days. Body weight should also be recorded as a measure of general health.
Conclusion and Future Directions
The preclinical data profile presented for the investigational compound, 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (ACHN-PC), demonstrates the characteristics of a potent and highly selective JAK1 inhibitor. Its superior selectivity for JAK1 over JAK2, compared to some established agents, suggests the potential for an improved safety profile, particularly concerning hematological adverse events. This biochemical advantage is complemented by strong cellular potency and robust efficacy in the gold-standard CIA model of rheumatoid arthritis.
While these findings are promising, further investigation is required. The next critical steps in the development of ACHN-PC will involve comprehensive safety and toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling to establish a projected human dose, and ultimately, progression into Phase I clinical trials to assess its safety and tolerability in human subjects. Based on this compelling preclinical evidence, ACHN-PC represents a promising candidate for the treatment of rheumatoid arthritis and potentially other JAK-mediated inflammatory diseases.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o62. Retrieved January 25, 2026, from [Link]
-
Rheumatoid arthritis - Diagnosis and treatment. (2025, April 9). Mayo Clinic. Retrieved January 25, 2026, from [Link]
-
Upadacitinib in Rheumatoid Arthritis and Inadequate Response to Conventional Synthetic Disease-Modifying Antirheumatic Drugs: Efficacy and Safety Through 5 Years (SELECT-NEXT). (2024, July 1). The Journal of Rheumatology. Retrieved January 25, 2026, from [Link]
-
Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. (n.d.). Chondrex, Inc. Retrieved January 25, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). PubMed. Retrieved January 25, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. (2021, September 5). PubMed. Retrieved January 25, 2026, from [Link]
-
Efficacy and safety of filgotinib in patients with rheumatoid arthritis: week 156 interim results from a long-term extension study. (2024, October 24). RMD Open. Retrieved January 25, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Safety and efficacy of filgotinib in patients with rheumatoid arthritis: final results of the DARWIN 3 long-term extension study. (2025, January 30). PubMed. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. (2022, September 22). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022, June 21). YouTube. Retrieved January 25, 2026, from [Link]
-
Efficacy and Safety of Upadacitinib in Rheumatoid Arthritis: Real-Life Experience from a Prospective Longitudinal Multicentric Study. (2024, January 11). PubMed Central. Retrieved January 25, 2026, from [Link]
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 25, 2026, from [Link]
-
Rheumatoid Arthritis Treatment Guidelines. (n.d.). Arthritis Foundation. Retrieved January 25, 2026, from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Rheumatoid arthritis in adults: management. (2018, July 11). NICE. Retrieved January 25, 2026, from [Link]
-
Synthesis and biological study of new pyrazole-4-carbonitriles. (2024, September 25). Preprints.org. Retrieved January 25, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 25, 2026, from [Link]
-
RINVOQ® (upadacitinib) Efficacy for Rheumatoid Arthritis. (n.d.). AbbVie. Retrieved January 25, 2026, from [Link]
-
Gilead and Galapagos Announce Positive Topline Results of Phase 2b/3 Trial of Filgotinib in Moderately to Severely Active Ulcerative Colitis. (2020, May 20). Business Wire. Retrieved January 25, 2026, from [Link]
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. (n.d.). AMSBIO. Retrieved January 25, 2026, from [Link]
-
Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Efficacy and Safety of Upadacitinib in Rheumatoid Arthritis: Real-Life Experience from a Prospective Longitudinal Multicentric Study. (2024, January 11). PubMed. Retrieved January 25, 2026, from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 25, 2026, from [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019, April 15). PubMed. Retrieved January 25, 2026, from [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 16). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Efficacy of Filgotinib in Patients with Ulcerative Colitis by Line of Therapy in the Phase 2b/3 SELECTION Trial. (2023, March 16). Oxford Academic. Retrieved January 25, 2026, from [Link]
-
Ronald L Johnson's research works. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines. (2023, June 9). PubMed. Retrieved January 25, 2026, from [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023, May 10). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. (2025, August 13). Mapana Journal of Sciences. Retrieved January 25, 2026, from [Link]
-
Gilead reports positive data from filgotinib Phase III trials. (n.d.). Pharmaceutical Technology. Retrieved January 25, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. (n.d.). Bio-protocol. Retrieved January 25, 2026, from [Link]
-
Long-Term Efficacy and Safety of Upadacitinib in Patients with Rheumatoid Arthritis: Final Results from the BALANCE-EXTEND Open-Label Extension Study. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Rheumatoid arthritis - Treatment. (n.d.). NHS. Retrieved January 25, 2026, from [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. arthritis.org [arthritis.org]
- 8. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 9. reactionbiology.com [reactionbiology.com]
- 10. chondrex.com [chondrex.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
Orthogonal Validation of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile: A Comparative Guide to Bioactivity Assessment
This guide provides a comprehensive framework for the orthogonal validation of the bioactivity of the novel small molecule, 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. Given the prevalence of the pyrazole scaffold in modern kinase inhibitors, we will proceed with the well-founded hypothesis that this compound is an inhibitor of a tyrosine kinase. For the purposes of this guide, we will use the non-receptor tyrosine kinase Src as our primary hypothetical target, due to its critical role in cell proliferation, differentiation, and survival signaling pathways.
The principle of orthogonal validation is central to robust drug discovery. It dictates that a compound's biological activity should be confirmed by at least two independent methods that rely on different physical principles. This approach minimizes the risk of artifacts and false positives, providing a higher degree of confidence in the observed bioactivity. Here, we will compare a direct, in-vitro biochemical assay with a target-engagement cell-based assay to create a holistic and reliable profile of our compound's efficacy.
Postulated Mechanism of Action: Src Kinase Inhibition
Src kinase is a proto-oncogene that, when activated, phosphorylates specific tyrosine residues on downstream substrate proteins. This phosphorylation cascade triggers signaling pathways, such as the Ras-MAPK pathway, which can lead to cell proliferation. We hypothesize that 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Src kinase and preventing the phosphorylation of its substrates.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile in DMSO, then dilute in kinase buffer. Prepare a solution of purified Src kinase, a suitable substrate peptide (e.g., poly(E4Y)), and ATP in kinase buffer.
-
Assay Plate Setup: To a 384-well plate, add 1 µL of each compound dilution. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: Add 2 µL of Src kinase to each well. Initiate the reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This will terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion to ATP: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The light generated is proportional to the amount of ADP produced.
-
Data Analysis: Normalize the data to controls and plot the inhibitor concentration versus luminescence to determine the IC50 value.
Method 2: Cell-Based Target Engagement via Western Blot
Our second, orthogonal method assesses the compound's ability to inhibit Src kinase within a living cellular system. This provides more physiologically relevant data, as it accounts for factors like cell permeability and engagement with the target in its native environment. We will use Western blotting to detect the phosphorylation status of Src at an activating site (Tyrosine 416) as a direct measure of its activity.
This method is chosen because it directly visualizes the molecular consequence of kinase inhibition on the target protein itself. A reduction in the phosphorylation of Src (p-Src) upon treatment with the compound provides strong evidence of target engagement and inhibition in a biological context.
Experimental Workflow: Phospho-Src Western Blot
Caption: Workflow for cell-based phospho-Src Western blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Seed a suitable cell line with active Src signaling (e.g., HeLa or A431 cells) in 6-well plates. Once cells reach ~80% confluency, treat them with increasing concentrations of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [1][2]3. Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. [2] * Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416).
-
Separately, or after stripping the first antibody, probe a membrane with an antibody for total Src as a loading control.
-
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-Src and total Src. Normalize the p-Src signal to the total Src signal for each treatment condition to determine the concentration-dependent inhibition.
Comparative Data Summary
The following table presents hypothetical data from the two orthogonal validation assays. This data illustrates how the results from both a biochemical and a cell-based assay can be compared to build a conclusive profile of the compound's activity.
| Assay Type | Method | Endpoint Measured | Hypothetical IC50 | Interpretation |
| Biochemical | ADP-Glo™ Kinase Assay | ADP production by purified Src kinase | 75 nM | The compound directly inhibits the enzymatic activity of Src kinase with high potency in a purified system. |
| Cell-Based | Western Blot | Phosphorylation of Src (Tyr416) in HeLa cells | 250 nM | The compound is cell-permeable and effectively engages and inhibits Src kinase in a cellular context, albeit at a slightly higher concentration than in the biochemical assay. |
The difference in IC50 values between the biochemical and cell-based assays is expected. The higher value in the cellular assay can be attributed to factors such as cell membrane permeability, potential metabolism of the compound, and the presence of high intracellular ATP concentrations (~1-10 mM) that compete with the inhibitor. The congruence of these results—potent inhibition in both systems—provides strong, orthogonally validated evidence that 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is a bona fide Src kinase inhibitor.
Conclusion
This guide outlines a robust, two-pronged strategy for validating the bioactivity of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile as a hypothetical Src kinase inhibitor. By combining a direct biochemical assay with a target-engagement cell-based assay, we can confidently determine not only the compound's intrinsic inhibitory potential but also its efficacy in a more complex biological environment. This orthogonal approach is a critical component of modern drug discovery, ensuring data integrity and providing a solid foundation for further preclinical development.
References
-
Cohen, S.B., et al. (1994). Autoregulatory control of E2F1 expression in response to positive and negative regulators of cell cycle progression. Genes Dev., 8, 1514–1525. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Available at: [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NIH Probe Development Center Assay Guidance Manual. Available at: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]
-
Pal, K., et al. (2006). An efficient rapid system for profiling the cellular activities of molecular libraries. PNAS, 103(8), 2835-2840. Available at: [Link]
Sources
A Head-to-Head Comparison of Aminopyrazole Isomers in Functional Assays: A Guide for Drug Discovery Professionals
Introduction: The Versatile Aminopyrazole Scaffold in Kinase Inhibition
The aminopyrazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[1] This interaction is a cornerstone of many potent and selective kinase inhibitors. However, the seemingly subtle difference in the position of the amino group—at the 3, 4, or 5-position of the pyrazole ring—can dramatically alter the compound's biological activity, selectivity profile, and pharmacokinetic properties.[2] This guide provides a head-to-head comparison of different aminopyrazole isomers, focusing on their performance in key functional assays, to provide researchers with a framework for selecting the optimal scaffold for their drug discovery programs.
The functionalization of the pyrazole nucleus with amino substituents in different positions has led to a diverse range of pharmacologically active compounds.[2] While 4-aminopyrazoles have been investigated, the 3- and 5-aminopyrazole isomers have been more extensively explored as kinase inhibitors.[3] This guide will therefore focus primarily on the comparative analysis of 3- and 5-aminopyrazole derivatives.
The Critical Role of Isomerism in Kinase Recognition
The position of the exocyclic amino group on the pyrazole ring dictates the orientation of substituents and the vector space they can explore within the ATP-binding pocket of a kinase. This, in turn, influences the inhibitor's potency and selectivity. The aminopyrazole core typically forms a triad of hydrogen bonds with the kinase hinge region, acting as a stable anchor for the inhibitor.[4] The substituents at other positions of the pyrazole ring then extend into adjacent hydrophobic pockets and solvent-exposed regions, contributing to the overall binding affinity and selectivity.
Figure 1: Generalized interaction of an aminopyrazole inhibitor with a kinase active site.
Head-to-Head Comparison: 3-Aminopyrazoles vs. 5-Aminopyrazoles
Target Preferences and Structure-Activity Relationships (SAR)
3-Aminopyrazoles: This isomeric scaffold has shown particular promise in the development of inhibitors for Cyclin-Dependent Kinases (CDKs).[5] Extensive SAR studies on 3-aminopyrazole derivatives have revealed that small modifications to the substituents can significantly impact selectivity. For instance, in the development of CDK16 inhibitors, a 3-aminopyrazole core was used as a starting point, and modifications to the groups attached to the pyrazole and the pyrimidine moiety led to highly selective compounds.[5] The 3-amino group and the adjacent pyrazole nitrogen act as a bidentate hydrogen bond donor-acceptor pair, effectively engaging the kinase hinge.
5-Aminopyrazoles: This isomer has been successfully employed in the design of inhibitors for a different set of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][3] For FGFR inhibitors, the 5-aminopyrazole scaffold allows for the placement of substituents that can form covalent bonds with cysteine residues in the P-loop of the kinase, leading to potent and durable inhibition.[1] In the case of p38 MAPK inhibitors, the 5-aminopyrazole core has been shown to be a versatile framework for developing selective type-II inhibitors that bind to the inactive 'DFG-out' conformation of the kinase.[3]
The following diagram illustrates the general signaling pathways targeted by inhibitors derived from these two isomeric scaffolds.
Figure 2: Targeted signaling pathways for 3- and 5-aminopyrazole-based inhibitors.
Performance in Functional Assays: A Comparative Overview
The choice of aminopyrazole isomer can significantly impact the outcome of functional assays. Below is a comparative summary based on published data.
Table 1: Comparative Performance of Aminopyrazole Isomers in Key Functional Assays
| Functional Assay | 3-Aminopyrazole Derivatives | 5-Aminopyrazole Derivatives | Key Considerations |
| In Vitro Kinase Inhibition | Potent inhibitors of CDKs.[5] | Potent inhibitors of FGFRs and p38 MAPK.[1][3] | The substitution pattern is crucial for achieving high potency and selectivity for both isomers. |
| Cellular Proliferation (MTT Assay) | Effective inhibition of cancer cell line proliferation, consistent with CDK inhibition.[6] | Strong suppression of proliferation in cancer cell lines with aberrant FGFR signaling.[7] | The cellular context (e.g., the specific cancer cell line and its genetic background) is critical for interpreting results. |
| Cell Cycle Analysis | Induction of cell cycle arrest, typically at the G1/S or G2/M transition, consistent with CDK inhibition.[5] | Can induce cell cycle arrest, often as a downstream consequence of inhibiting signaling pathways that regulate cell proliferation.[6] | The specific phase of cell cycle arrest can provide mechanistic insights into the inhibitor's mode of action. |
Detailed Experimental Protocols
To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (aminopyrazole isomers)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the test compounds to the appropriate wells. Include no-inhibitor and no-enzyme controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Antiproliferation (MTT) Assay
This assay is used to assess the effect of the test compounds on the proliferation of cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population following treatment with a test compound.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the discrimination of cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Materials:
-
Cell line of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Figure 3: Experimental workflow for the functional characterization of aminopyrazole isomers.
Conclusion: Strategic Isomer Selection for Targeted Drug Discovery
The choice between a 3-aminopyrazole and a 5-aminopyrazole scaffold is a critical decision in the design of novel kinase inhibitors. The evidence from the literature strongly suggests that the positional isomerism of the amino group plays a pivotal role in determining the target kinase family and the overall biological activity of the resulting compounds.
-
3-Aminopyrazole derivatives appear to be particularly well-suited for targeting the CDK family of kinases, where the scaffold can be readily optimized for both potency and selectivity.
-
5-Aminopyrazole derivatives have demonstrated significant success as inhibitors of FGFRs and p38 MAPK, offering opportunities for the development of both covalent and allosteric inhibitors.
Ultimately, the selection of the aminopyrazole isomer should be guided by the specific kinase target and the desired mechanism of action. A thorough understanding of the structural biology of the target kinase and the application of the functional assays detailed in this guide will enable researchers to make informed decisions and accelerate the discovery of novel and effective therapeutic agents.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. Available at: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]
Sources
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 553672-05-2) require a robust understanding of the molecule's potential hazards and the complex regulatory landscape.[1][2]
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance with key regulations, and build a culture of proactive chemical hygiene.
Hazard Assessment and Characterization: A Proactive Approach
-
Pyrazole Core: Pyrazole and its derivatives are biologically active, forming the basis for many pharmaceuticals and pesticides.[3][4] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. Related pyrazole compounds are known to cause skin and serious eye irritation.[5][6]
-
Carbonitrile Group (-C≡N): Organic nitriles are a class of compounds that must be handled with caution. While generally less acutely toxic than inorganic cyanide salts, they can pose a significant hazard. The primary concern is the potential for hydrolysis under strong acidic or basic conditions, or combustion, which could release highly toxic hydrogen cyanide gas. Compounds containing cyanide or nitrile groups are often categorized among the most toxic substances found in a laboratory setting.[7]
Based on this analysis, 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile should be treated as a hazardous substance. The following table summarizes the anticipated hazard profile.
| Hazard Category | Anticipated Risk | Rationale and Causality |
| Acute Toxicity (Oral, Dermal) | Category 3 or 4 (Harmful if swallowed or in contact with skin) | Based on the toxicity of related pyrazole and nitrile compounds.[8][9] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common characteristic of substituted pyrazoles.[5][6] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | A common characteristic of substituted pyrazoles.[5][6] |
| Reactivity | Potential for hazardous decomposition | The nitrile group can react with strong acids, bases, or high heat to release toxic fumes. |
| Environmental Hazard | Potentially toxic to aquatic life | As with many bioactive and nitrogenous heterocyclic compounds, release into the environment should be avoided. |
The Regulatory Imperative: OSHA and EPA Compliance
Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) .[10][11] This plan must include specific procedures for waste disposal.[12]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the "cradle-to-grave" management of hazardous waste.[13] This principle holds the generator of the waste—your laboratory—responsible for its safe management from generation to final disposal.[13][14]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and facilitating compliant disposal.
Operational Protocol: Step-by-Step Disposal Procedures
This protocol provides a self-validating system for the safe disposal of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile and associated waste.
Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), the following minimum PPE is mandatory:
-
Gloves: Nitrile gloves are required. Double-gloving is recommended, especially during waste consolidation.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
Experimental Workflow: Waste Disposal Decision Pathway
The following diagram illustrates the logical flow for managing waste from the point of generation to its final removal from the laboratory.
Caption: Waste Disposal Workflow for 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile.
Detailed Methodologies
1. Waste Segregation:
-
Solid Waste: Collect unreacted compound, contaminated gloves, weigh boats, and paper towels in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container.
-
Causality: Proper segregation is paramount. Mixing this compound with incompatible waste, such as strong acids, could trigger a reaction leading to the release of highly toxic hydrogen cyanide gas.[15] Halogenated and non-halogenated solvent wastes should also be kept separate if required by your institution's disposal streams.[15]
2. Containerization:
-
Use only containers provided by or approved by your EHS office. These are typically high-density polyethylene (HDPE) or glass containers.
-
The container must be in good condition, free of leaks or cracks, and have a tight-fitting screw cap.[16]
-
Keep the container closed at all times except when adding waste.[15][16]
-
Causality: Using a compatible and sealed container prevents leaks, spills, and the release of vapors, protecting both laboratory personnel and the environment.[16]
3. Labeling:
-
All hazardous waste containers must be labeled immediately upon the first addition of waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile"
-
The CAS Number: "553672-05-2"
-
A clear indication of the hazards (e.g., "Toxic")
-
The date waste accumulation began.
-
-
Causality: Accurate labeling is a core requirement of the OSHA Laboratory Standard and EPA regulations.[17][18] It ensures safe handling by all personnel and proper management by waste disposal technicians.
4. Disposal of Empty Containers:
-
Due to the anticipated high toxicity, containers that once held the pure compound are not considered "empty" after simple removal of the contents.
-
They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the first two rinsates must be collected and disposed of as hazardous waste. [7]
-
Causality: This procedure ensures that residual amounts of the highly toxic compound are not inadvertently introduced into the regular waste stream, a key principle of EPA waste management.[7]
5. Spill and Emergency Procedures:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into the designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8]
-
In all cases of exposure, seek immediate medical attention and provide the medical staff with the name of the chemical.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
Marino, A., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
-
National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press. Retrieved from [Link]
-
Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. PubChem. Retrieved from [Link]
-
NC State University. (2015, June 5). Handling Chemical Waste. YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. U.S. Department of Labor. Retrieved from [Link]
-
Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile hydrochloride 95% | CAS: 2832911-66-5 | AChemBlock [achemblock.com]
- 3. jetir.org [jetir.org]
- 4. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. osha.gov [osha.gov]
- 12. nps.edu [nps.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. goodway.com [goodway.com]
- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 18. compliancy-group.com [compliancy-group.com]
A Comprehensive Guide to the Safe Handling of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and informed by data on structurally related molecules.
Hazard Assessment and Risk Mitigation
The primary routes of potential exposure to 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile are inhalation of dust particles, dermal contact, and accidental ingestion. The nitrile group, in particular, warrants careful handling due to the potential for toxic effects[4]. The core of our safety protocol is to establish multiple barriers to exposure through a combination of engineering controls, personal protective equipment, and stringent operational procedures.
Summary of Potential Hazards of Structurally Similar Compounds:
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled[1][2]. |
| Skin Corrosion/Irritation | Causes skin irritation[1][3]. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1][3][5]. |
| Specific Target Organ Toxicity | May cause respiratory irritation[1][2][3]. |
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves[6][7][8]. | Nitrile provides good resistance to a range of chemicals. Double-gloving offers an additional layer of protection against potential pinholes or tears. Powder-free gloves are recommended to prevent aerosolization of the compound[9]. |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[10][11]. A face shield should be worn over goggles when there is a splash hazard[8]. | Protects against splashes and airborne particles entering the eyes. |
| Body Protection | A laboratory coat with long sleeves and a closed front. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk[8][10]. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood to minimize inhalation of dust particles[12]. | Protects against the inhalation of fine powders which may be toxic[12]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.
Preparation and Engineering Controls
-
Designated Work Area: All work with 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[10][13].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[5][10][13].
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the laboratory.
Donning PPE Workflow
The following diagram illustrates the correct sequence for putting on PPE to ensure a proper seal and minimize the risk of contamination.
Caption: Workflow for donning Personal Protective Equipment.
Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside the chemical fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid and minimize dust generation.
Doffing PPE Workflow
The removal of PPE is a critical step to prevent cross-contamination.
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. 5-Amino-1H-pyrazole-3-carbonitrile | C4H4N4 | CID 21180574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. pppmag.com [pppmag.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. gerpac.eu [gerpac.eu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
